2-(Morpholine-4-carbonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(morpholine-4-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNQMHHGQWNYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224038 | |
| Record name | Benzoic acid, o-(morpholinocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73728-40-2 | |
| Record name | Benzoic acid, o-(morpholinocarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73728-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, o-(morpholinocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73728-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Morpholine-4-carbonyl)benzoic Acid
CAS Number: 73728-40-2
This technical guide provides a comprehensive overview of 2-(Morpholine-4-carbonyl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential role as a modulator of key biological pathways, particularly in the context of cancer therapeutics.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and compound handling.
| Property | Value | Source |
| CAS Number | 73728-40-2 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1][2] |
| Boiling Point (Predicted) | 464.7 ± 40.0 °C | [2] |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
Synthesis
The synthesis of this compound can be achieved through the reaction of phthalic anhydride with morpholine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of morpholine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form the corresponding phthalamic acid, which is the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established chemical principles for the synthesis of N-substituted phthalamic acids.
Materials:
-
Phthalic anhydride
-
Morpholine
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add morpholine (1.0 equivalent) dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for one hour.
-
After one hour, pour the reaction mixture into cold water.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Drug Development Potential
The morpholine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. Notably, compounds containing a morpholine ring have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.
Potential as a PARP Inhibitor
PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Given that this compound contains structural features common to some PARP inhibitors, it is a candidate for investigation in this area.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and how its inhibition can impact cancer cells.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound as a PARP1 inhibitor, a standard in vitro enzymatic assay can be employed.
In Vitro PARP1 Inhibition Assay Protocol
This protocol outlines a common method for measuring the inhibitory activity of a compound against the PARP1 enzyme.
Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins by PARP1. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates inhibition of PARP1 activity.[4]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound (test compound)
-
Olaparib (positive control inhibitor)
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Olaparib) in the appropriate assay buffer.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for the specified time to allow the enzymatic reaction to proceed.
-
Detection: Add the streptavidin-HRP conjugate to each well and incubate. After a wash step, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery programs. Its structural similarity to known PARP inhibitors, coupled with the established role of the morpholine moiety in bioactive compounds, suggests that it warrants evaluation for its potential as an anticancer agent, particularly in the context of synthetic lethality. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of this promising molecule.
References
- 1. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]
- 3. 2-(Morpholine-4-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
2-(Morpholine-4-carbonyl)benzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Morpholine-4-carbonyl)benzoic acid
Introduction
This compound is a chemical compound with the molecular formula C12H13NO4[1][2][3]. It belongs to the classes of benzoic acids and morpholines. This guide provides a comprehensive overview of its physical properties, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visual workflows for clarity.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C12H13NO4 | [1][2][3] |
| Molecular Weight | 235.24 g/mol | [1][2][3] |
| CAS Number | 73728-40-2 | [1][4] |
| Boiling Point (Predicted) | 464.7 ± 40.0 °C | [1] |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [1][4] |
| pKa (Predicted) | 3.41 ± 0.36 | [1][4] |
| Physical Form | Solid | [5] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound involves standardized laboratory procedures[6][7]. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of a substance's purity[6].
Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[7]
-
Capillary tubes
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).
-
Repeat the measurement to ensure accuracy[6].
Boiling Point Determination (for liquids)
While this compound is a solid at room temperature, a general procedure for determining the boiling point of an organic liquid is described for completeness, as it is a fundamental physical property[7].
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[7].
Apparatus:
-
Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)[7]
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Place a volume of the liquid sample into a round-bottom flask along with a few boiling chips.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature[7].
-
Begin heating the flask.
-
The temperature will rise and then stabilize as the liquid boils and the vapor condenses. This stable temperature is the boiling point[7].
-
Record the temperature range over which the liquid distills.
Solubility Assessment
Principle: The solubility of a compound is determined by its intermolecular interactions with a solvent. The "like dissolves like" principle is a general guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[6].
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)
Procedure:
-
Place a small, measured amount of this compound (e.g., 1-2 mg) into a series of test tubes.
-
Add a small volume (e.g., 1 mL) of a different solvent to each test tube.
-
Agitate the mixture vigorously for a set period.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the mass of solute that dissolves in a given volume of solvent to create a saturated solution.
Synthesis
While a detailed synthesis protocol is beyond the scope of this physical properties guide, the general synthesis of similar compounds often involves the reaction of a benzoic acid derivative with morpholine. For instance, methods for preparing morpholine benzoate compounds have been described involving raw materials like 2-trifluoromethanesulfonyl methyl benzoate and morpholine methyl benzoate under the promotion of an alkali and a palladium catalytic system[8]. Another related synthesis involves the reaction of an amino acid with chloroacetyl chloride, followed by cyclization to form a morpholine-2,5-dione structure[9].
Conclusion
This technical guide provides a summary of the known and predicted physical properties of this compound. The inclusion of standardized experimental protocols offers a practical framework for the empirical determination and verification of these properties in a laboratory setting. The provided workflows aim to enhance the reproducibility of these fundamental characterization experiments, which are crucial for applications in research and drug development.
References
- 1. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]
- 2. 2-(Morpholine-4-carbonyl)benzoicacid , 95+% , 73728-40-2 - CookeChem [cookechem.com]
- 3. 2-(Morpholine-4-carbonyl)-benzoic acid [oakwoodchemical.com]
- 4. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID | 73728-40-2 [m.chemicalbook.com]
- 5. 2-(Morpholine-4-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 9. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Morpholine-4-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 2-(Morpholine-4-carbonyl)benzoic acid. The information is intended for use by researchers, scientists, and professionals involved in drug development and other chemical research fields.
Chemical Structure and Properties
This compound, also known as 2-(4-morpholinylcarbonyl)benzoic acid, is a chemical compound with the molecular formula C₁₂H₁₃NO₄. It possesses a molecular weight of 235.24 g/mol . The structure features a benzoic acid moiety substituted at the 2-position with a morpholine-4-carbonyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 73728-40-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2][3][4] |
| Molecular Weight | 235.24 g/mol | [1][2][3][4] |
| Predicted Boiling Point | 464.7±40.0 °C | [1] |
| Predicted Density | 1.320±0.06 g/cm³ | [1] |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves the reaction of phthalic anhydride with morpholine. This reaction proceeds via the nucleophilic attack of the morpholine nitrogen on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Materials:
-
Phthalic anhydride
-
Morpholine
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
Hydrochloric acid (for acidification)
-
Sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride in the chosen aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of morpholine to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude product is then dissolved in water and acidified with hydrochloric acid to precipitate the this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following data is based on predictive models and comparison with analogous structures.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.8-8.2 | m | 1H | Aromatic CH |
| ~7.4-7.7 | m | 3H | Aromatic CH |
| ~3.4-3.8 | m | 8H | Morpholine CH₂ |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals for the carbonyl carbons, the aromatic carbons, and the carbons of the morpholine ring.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~168-172 | C=O (acid) |
| ~165-168 | C=O (amide) |
| ~130-140 | Aromatic C (quaternary) |
| ~125-130 | Aromatic CH |
| ~66-68 | O-CH₂ (morpholine) |
| ~42-48 | N-CH₂ (morpholine) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1630 | Strong | C=O stretch (amide) |
| ~1580, ~1480 | Medium | C=C stretch (aromatic) |
| ~1200-1300 | Medium | C-O stretch (acid) |
| ~1115 | Medium | C-O-C stretch (morpholine) |
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed synthesis protocol and predicted spectral data offer a solid foundation for the preparation and characterization of this compound for various research and development applications. Further experimental validation of the predicted spectral data is recommended for definitive characterization.
References
In-Depth Technical Guide: Physicochemical Properties of 2-(Morpholine-4-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of 2-(Morpholine-4-carbonyl)benzoic acid, a compound of interest in chemical and pharmaceutical research. The data presented is essential for experimental design, analytical method development, and computational modeling.
Molecular and Physical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is critical for calculating molar concentrations, assessing purity, and predicting chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 235.24 g/mol | [1][2][3][4] |
| CAS Number | 73728-40-2 | [1][3][4] |
Methodology for Molecular Weight Determination
The molecular weight of a compound is determined from its molecular formula, which is established through elemental analysis and mass spectrometry. The process is a standard calculation based on the atomic weights of the constituent elements.
Experimental Protocol: Not Applicable
The determination of molecular weight from a known molecular formula is a computational, not an experimental, process. It involves summing the atomic weights of all atoms present in the molecule.
Calculation Workflow
The logical flow for calculating the molecular weight of this compound (C₁₂H₁₃NO₄) is straightforward.
Caption: Workflow for calculating molecular weight.
Signaling Pathways: Not Applicable
Signaling pathway diagrams are used to illustrate biological processes and are not relevant to the intrinsic physicochemical properties of a chemical compound like its molecular weight.
References
2-(Morpholine-4-carbonyl)benzoic acid synthesis mechanism
An In-depth Technical Guide to the Synthesis of 2-(Morpholine-4-carbonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis mechanism for this compound, a key intermediate in medicinal chemistry and drug development. The primary synthetic route involves the nucleophilic acyl substitution reaction between phthalic anhydride and morpholine. This document details the underlying chemical principles, provides a representative experimental protocol, summarizes key quantitative data, and illustrates the reaction mechanism and its relevance in drug discovery workflows using standardized diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
This compound is a substituted benzoic acid derivative containing a morpholine amide moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. As a result, this compound serves as a valuable building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[1][2] Understanding its synthesis is crucial for the efficient development of novel therapeutics.
The most common and efficient method for preparing this compound is through the ring-opening acylation of phthalic anhydride with morpholine.[3][4] This reaction is a straightforward and high-yielding process that proceeds under mild conditions.
Core Synthesis Mechanism
The synthesis of this compound from phthalic anhydride and morpholine is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the secondary amine of morpholine on one of the electrophilic carbonyl carbons of the phthalic anhydride ring.
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a transient, unstable tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, and the carbon-oxygen bond within the anhydride ring is cleaved.
-
Proton Transfer: A proton transfer event occurs, leading to the formation of the final product, which contains both a carboxylic acid group and an amide group.
This reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (THF), and may be facilitated by gentle heating.[3]
References
A Technical Guide to the Solubility Profile of 2-(Morpholine-4-carbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical physicochemical property of solubility for the compound 2-(Morpholine-4-carbonyl)benzoic acid. In the absence of specific published solubility data for this molecule, this document provides a comprehensive framework for determining its solubility profile. It outlines the fundamental importance of solubility in the drug discovery and development pipeline, details the influential factors affecting a compound's solubility, and presents a generalized, in-depth experimental protocol for solubility determination using the widely accepted shake-flask method. Furthermore, a logical workflow for solubility assessment is provided, along with a template for the systematic recording of experimental data. This guide is intended to equip researchers with the necessary knowledge and tools to thoroughly characterize the solubility of this compound and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption.[2][3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[2][3]
Inadequate solubility can lead to a cascade of challenges, including:
-
Reduced Bioavailability: Low solubility limits the concentration of the drug available for absorption, often resulting in suboptimal therapeutic efficacy.[2][4][5]
-
Erratic In Vitro Assay Results: Precipitation of test compounds in biological assays can lead to unreliable and misleading data.[3][5]
-
Difficulties in Formulation: Developing a suitable dosage form for a poorly soluble compound can be complex and costly.[3]
Therefore, a thorough understanding of the solubility profile of a drug candidate like this compound is imperative from the early stages of research and development.
Factors Influencing the Solubility of this compound
The solubility of a compound is governed by a combination of its intrinsic properties and extrinsic environmental factors. Key considerations for this compound include:
-
pH: As a carboxylic acid, the ionization state, and thus the aqueous solubility, of this compound is expected to be highly dependent on the pH of the medium.[6][7]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6]
-
Solvent Polarity: The principle of "like dissolves like" suggests that the solubility of this compound will vary significantly in solvents of differing polarities.[6][7]
-
Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. The amorphous form is typically more soluble than crystalline forms.
-
Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can enhance the rate of dissolution.[3][6]
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] The following is a detailed, generalized protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Procedure:
-
Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. These will be used to generate a calibration curve.
-
Verify the pH of all aqueous buffer systems before use.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to ensure that excess solid remains.
-
Allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Use the calibration curve to calculate the concentration of the compound in the original saturated solution.
-
-
Data Reporting:
-
Report the solubility in units such as mg/mL or µg/mL.
-
For aqueous buffers, measure and report the final pH of the saturated solution.
-
Data Presentation
All quantitative solubility data for this compound should be organized into a clear and structured table for easy comparison.
| Solvent/Buffer | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | |||
| Acetate Buffer | 4.5 | 25 | |||
| Phosphate Buffer | 6.8 | 25 | |||
| Deionized Water | ~7.0 | 25 | |||
| Ethanol | N/A | N/A | 25 | ||
| DMSO | N/A | N/A | 25 |
This table serves as a template for recording experimental results.
Mandatory Visualizations
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.
Caption: Workflow for solubility assessment of a new chemical entity.
Conclusion
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to 2-(Morpholine-4-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Recent investigations have clarified the distinct identity of 2-(Morpholine-4-carbonyl)benzoic acid, distinguishing it from structurally similar compounds.
IUPAC Name: this compound[1][2][3][4][5]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| CAS Number | 73728-40-2 | [1][2][3][4] |
| Molecular Formula | C12H13NO4 | [1][2][4] |
| Molecular Weight | 235.24 g/mol | [1][2][4] |
| Alternate Name | 2-(morpholin-4-ylcarbonyl)benzoate | [6] |
It is crucial to distinguish this compound from its isomer, 2-(Morpholin-4-yl)benzoic acid (CAS Number: 42106-48-9), which possesses a different molecular formula (C11H13NO3).[7]
Synthesis and Manufacturing
Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic strategies for related morpholine-containing compounds offer potential routes for its preparation.
A Chinese patent describes a general method for the synthesis of "morpholine benzoate compounds" via a palladium-catalyzed reaction, which may be adaptable for the synthesis of the title compound.[8] The described method involves the reaction of a methyl 2-trifluoromethanesulfonyloxybenzoate with a morpholine benzoate in the presence of an olefin, a base, and a palladium catalyst.[8] Another patent details the preparation of "morpholine carbonyl chloride compounds," which could serve as key intermediates in the synthesis of this compound.[9]
The synthesis of morpholine derivatives is an active area of research, with various methods being developed for the construction of the morpholine ring and its functionalization.[10]
Logical Flow of a Potential Synthesis Route:
Caption: A potential synthetic pathway to this compound.
Biological Activity and Potential Applications
Currently, there is a notable absence of specific studies detailing the biological activities or pharmacological properties of this compound in the available scientific literature.
However, the morpholine moiety is a well-recognized pharmacophore present in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a morpholine ring can also improve the pharmacokinetic profile of drug candidates.
Given the structural features of this compound, it could be a subject of interest in drug discovery programs. Further research is required to explore its potential biological targets and therapeutic applications.
Experimental Data and Protocols
A thorough search of scientific databases and literature reveals a lack of published experimental data for this compound. This includes the absence of detailed spectroscopic data (NMR, IR, Mass Spectrometry), crystallographic information, and in vitro or in vivo experimental protocols.
Researchers interested in this compound would need to perform de novo characterization and biological screening.
Conclusion and Future Directions
This compound is a clearly defined chemical entity with a confirmed structure and molecular formula. However, the scientific community's understanding of its synthesis, properties, and biological functions remains limited due to a lack of published research. This guide consolidates the available information, highlighting the significant opportunities for future investigation into this compound. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its potential applications in medicinal chemistry and drug discovery.
References
- 1. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]
- 2. 2-(Morpholine-4-carbonyl)benzoicacid , 95+% , 73728-40-2 - CookeChem [cookechem.com]
- 3. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID | 73728-40-2 [chemicalbook.com]
- 4. 2-(Morpholine-4-carbonyl)-benzoic acid [oakwoodchemical.com]
- 5. 2-(Morpholine-4-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 6. CAS 73728-40-2: 2-(morpholin-4-ylcarbonyl)benzoate [cymitquimica.com]
- 7. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 9. CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents [patents.google.com]
- 10. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
The Discovery and Development of 2-(Morpholine-4-carbonyl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties. When coupled with a benzoic acid framework, it forms a versatile backbone for the development of novel therapeutic agents. This technical guide focuses on the discovery and structure-activity relationship (SAR) of 2-(Morpholine-4-carbonyl)benzoic acid derivatives, particularly highlighting their emergence as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the proliferation and signaling of cancer cells. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action, intended to inform the rational design of next-generation therapeutics.
Data Presentation: Biological Activity of 2-Morpholinobenzoic Acid Derivatives
The following tables summarize the in vitro biological activity of various this compound derivatives and related analogs. These compounds have been evaluated for their ability to inhibit PC-PLC and to exert antiproliferative effects against various cancer cell lines.
Table 1: In Vitro PC-PLC Enzyme Inhibition
| Compound ID | Substitution Pattern | R Group | Remaining Enzyme Activity (%) ± SEM |
| 1b | 1-Carboxylic acid, 2-Morpholino, 5-N-benzylamine | 3-Cl | 10.7 ± 2.5 |
| 11f | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 43.2 ± 1.8 |
| 11g | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 32.4 ± 4.5 |
| 10g | 1-Ester, 2-Morpholino, 4-N-benzylamine | 4-Cl | 49.5 ± 5.6 |
| 10h | 1-Ester, 2-Morpholino, 4-N-benzylamine | 3,4-diCl | 48.9 ± 3.2 |
| 12a-m (average) | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | Various | 40-60 |
| D609 (control) | - | - | ~50-60 |
Data sourced from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[1]
Table 2: Antiproliferative Activity against MDA-MB-231 Breast Cancer Cells
| Compound ID | Substitution Pattern | R Group | Cell Proliferation (%) ± SEM (at 10 µM) |
| 11f | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 65.4 ± 3.1 |
| 11g | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 72.1 ± 4.5 |
| 12f | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 58.9 ± 2.7 |
| 12g | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 61.3 ± 3.9 |
Data represents the percentage of cell activity relative to a vehicle (DMSO) control.[1]
Table 3: Antiproliferative Activity against HCT116 Colon Cancer Cells
| Compound ID | Substitution Pattern | R Group | Cell Proliferation (%) ± SEM (at 10 µM) |
| 11f | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 78.2 ± 5.2 |
| 11g | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 81.5 ± 6.1 |
| 12f | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 69.8 ± 4.3 |
| 12g | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 73.4 ± 5.0 |
Data represents the percentage of cell activity relative to a vehicle (DMSO) control.[1]
Experimental Protocols
General Synthesis of 2-Morpholino-4-N-benzylamine Benzoic Acid Derivatives (e.g., 11a-m)
This protocol describes a representative synthesis for the 2-morpholino-4-N-benzylamine benzoic acid derivatives.
Step 1: Synthesis of Methyl 2-morpholino-4-nitrobenzoate. To a solution of methyl 2-chloro-4-nitrobenzoate in DMSO, morpholine (3 equivalents), potassium carbonate (2 equivalents), L-proline (0.2 equivalents), and copper(I) iodide (0.1 equivalents) are added. The reaction mixture is heated to 130°C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield methyl 2-morpholino-4-nitrobenzoate.
Step 2: Reduction of the Nitro Group. Methyl 2-morpholino-4-nitrobenzoate is dissolved in ethyl acetate, and 10% palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (3 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give methyl 4-amino-2-morpholinobenzoate.
Step 3: Reductive Amination. To a solution of methyl 4-amino-2-morpholinobenzoate in dichloromethane, the appropriate substituted benzaldehyde (1.3 equivalents) and 4 Å molecular sieves are added. The mixture is stirred at room temperature for 24 hours.
Step 4: Reduction of the Imine. The reaction mixture from Step 3 is diluted with a 2:3 mixture of methanol and tetrahydrofuran, and sodium borohydride (3 equivalents) is added portion-wise. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the methyl 4-(benzylamino)-2-morpholinobenzoate derivatives.
Step 5: Saponification. The methyl ester from Step 4 is dissolved in a mixture of tetrahydrofuran and methanol. A 1 M aqueous solution of sodium hydroxide (5 equivalents) is added, and the mixture is heated to 60°C for 24 hours. The organic solvents are removed, and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final 2-morpholino-4-N-benzylamine benzoic acid derivatives.[1]
In Vitro PC-PLC Inhibition Assay
The inhibitory activity of the synthesized compounds against PC-PLC is determined using an Amplex Red-based fluorescence assay.
-
Assay Components: The assay mixture contains PC-PLC from Bacillus cereus, Amplex Red reagent, horseradish peroxidase, choline oxidase, and the substrate phosphatidylcholine in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂ and 0.1% Triton X-100).
-
Procedure: The test compounds, dissolved in DMSO, are pre-incubated with the PC-PLC enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the phosphatidylcholine substrate.
-
Signal Detection: The fluorescence generated by the enzymatic cascade (hydrolysis of phosphatidylcholine to phosphocholine, which is then oxidized to produce hydrogen peroxide that reacts with Amplex Red) is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that of a DMSO vehicle control.
Antiproliferative Assay ([³H]-Thymidine Incorporation)
The antiproliferative activity of the compounds is assessed by measuring the incorporation of [³H]-thymidine into the DNA of proliferating cancer cells.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).
-
[³H]-Thymidine Labeling: Following the treatment period, [³H]-thymidine is added to each well, and the plates are incubated for an additional period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of cell proliferation is calculated by comparing the counts per minute (CPM) of the compound-treated cells to the CPM of the DMSO-treated control cells.
Mandatory Visualizations
Signaling Pathway
Caption: PC-PLC signaling pathway and its inhibition.
Experimental Workflow
Caption: General experimental workflow.
References
The Multifaceted Biological Activities of Morpholine-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, water solubility, and the ability to form crucial hydrogen bonds, have rendered it a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, with a focus on their anticancer, antibacterial, antifungal, and central nervous system (CNS) activities. This document summarizes key quantitative data, details the experimental protocols used to ascertain this data, and visualizes critical signaling pathways and experimental workflows.
Anticancer Activity of Morpholine Derivatives
Morpholine-containing compounds have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a prominent target for these compounds.
Quantitative Data: Inhibition of Cancer Cell Growth
The following tables summarize the in vitro cytotoxic activity of various morpholine-containing compounds against different cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
Table 1: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Data sourced from a study on morpholine substituted quinazoline derivatives.
Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 (Liver Cancer) Cell Line
| Compound ID | HepG2 IC50 (µM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
Data sourced from a study on 2-morpholino-4-anilinoquinoline derivatives.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many morpholine-containing anticancer agents function by inhibiting key kinases in the PI3K/Akt/mTOR pathway. The morpholine moiety often plays a crucial role in binding to the hinge region of the kinase domain. The diagram below illustrates a simplified representation of this signaling cascade and the points of inhibition by these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 value of a morpholine-containing compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Morpholine-containing test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine-containing compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antibacterial and Antifungal Activities
Morpholine derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanisms of action vary, but for antifungal agents, a well-established target is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.
Quantitative Data: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of morpholine-containing compounds, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
Table 3: Antibacterial Activity of Morpholine-Thiazine Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 21 | >200 | >200 | >200 | 50 |
| 23 | >200 | 50 | >200 | >200 |
| 24 | 100 | 50 | 50 | 50 |
| 26 | 50 | 50 | >200 | >200 |
| 27 | >200 | 50 | 50 | >200 |
Data sourced from a study on 1,3-thiazine-2-amines comprising a morpholine nucleus.
Table 4: Antifungal Activity of Sila-Morpholine Analogues (MIC in µg/mL)
| Compound ID | C. albicans | C. neoformans | A. niger |
| 5 | 8 | 4 | 16 |
| 15 | 8 | 4 | 16 |
| 24 | 4 | 2 | 8 |
| Amorolfine | 4 | 2 | 8 |
| Fluconazole | 2 | 4 | >64 |
Data sourced from a study on silicon-incorporated morpholine antifungals.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Morpholine antifungals, such as fenpropimorph and amorolfine, inhibit two key enzymes in the ergosterol biosynthesis pathway: C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2). This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the MIC of a morpholine-containing compound against a bacterial or fungal strain.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Morpholine-containing test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation:
-
Subculture the microorganism onto an appropriate agar plate and incubate overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 CFU/mL for fungi).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the morpholine-containing compound in the broth medium in the wells of a 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used.
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring, such as its pKa and ability to cross the blood-brain barrier, make it an attractive scaffold for the development of CNS-active drugs. Morpholine derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders.
Quantitative Data: Cholinesterase Inhibition
One area of focus is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. The following table presents the IC50 values of novel morpholine-bearing quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 5: Cholinesterase Inhibitory Activity of Morpholine-Quinoline Derivatives
| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) |
| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11a | - | - |
| Galantamine | 1.28 ± 0.01 | 24.41 ± 2.01 |
Data sourced from a study on novel morpholine-bearing quinoline derivatives. Kinetic analysis revealed that compounds 11a and 11g acted as mixed-type AChE inhibitors.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.
Objective: To determine the IC50 value of a morpholine-containing compound for AChE or BChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Morpholine-containing test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 20 µL of the test compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of the enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
The final reaction mixture (200 µL) contains the test compound, buffer, enzyme, and substrate.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of the enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Conclusion
The morpholine scaffold is a remarkably versatile and valuable component in the design of biologically active compounds. Its presence in numerous approved and investigational drugs targeting a wide array of diseases is a testament to its favorable properties. This technical guide has provided a snapshot of the extensive research into morpholine-containing compounds, highlighting their significant anticancer, antimicrobial, and CNS activities. The quantitative data, detailed experimental protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and more effective therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of morpholine derivatives will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.
2-(Morpholine-4-carbonyl)benzoic Acid: A Key Intermediate in the Synthesis of PARP Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Morpholine-4-carbonyl)benzoic acid is a crucial chemical intermediate, playing a significant role in the synthesis of various biologically active molecules. Its unique structural features, combining a benzoic acid moiety with a morpholine amide, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and its pivotal role as a scaffold for the development of targeted therapies, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer treatment.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its primary reactants is presented below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₂H₁₃NO₄ | 235.24 | Solid | 73728-40-2[1] |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid | 85-44-9[2] |
| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | 110-91-8 |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and morpholine. This reaction is a common and efficient method for the formation of N-substituted phthalamic acids.
Reaction Scheme
The synthesis proceeds via the attack of the secondary amine of morpholine on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Phthalic anhydride
-
Morpholine
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on solvent and temperature)
-
Ice bath
-
Buchner funnel and filter paper
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Morpholine: While stirring the solution, slowly add morpholine (1.0 equivalent) dropwise. An exothermic reaction may be observed, and the rate of addition should be controlled to maintain a moderate temperature. An ice bath can be used if the reaction becomes too vigorous.
-
Reaction Time: Stir the reaction mixture at room temperature for several hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating under reflux may be required to drive the reaction to completion, depending on the solvent used.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Expected Yield and Purity: Quantitative data for the synthesis of this specific molecule is not available in the reviewed literature. However, analogous reactions of phthalic anhydride with amines typically proceed with good to high yields. The purity of the final product should be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Role as a Chemical Intermediate in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[5] this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of PARP inhibitors.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[6] Inhibitors of PARP have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Several patents for the PARP inhibitor Niraparib describe synthetic routes that utilize intermediates structurally similar to this compound.[6][7][8][9] This strongly suggests that this molecule is a valuable precursor or scaffold for the synthesis of this class of drugs. The general synthetic strategy involves coupling the this compound core with other heterocyclic systems to generate the final PARP inhibitor.
Caption: General workflow for the use of this compound in PARP inhibitor synthesis.
Involvement in Signaling Pathways
As a key component in the synthesis of PARP inhibitors, the biological relevance of this compound is intrinsically linked to the DNA damage repair pathway .
PARP Inhibition and the DNA Damage Response
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks. Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process.
PARP inhibitors, synthesized from intermediates like this compound, competitively bind to the NAD+ binding site of PARP, preventing the synthesis of PAR. This inhibition of PARP activity stalls the repair of single-strand breaks. In rapidly dividing cancer cells, these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Caption: Simplified signaling pathway of PARP in DNA repair and its inhibition.
Conclusion
This compound is a chemical intermediate of significant interest to the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and its role as a key building block for the construction of potent PARP inhibitors underscore its importance in the development of novel cancer therapeutics. Further research into the biological activities of derivatives of this scaffold may lead to the discovery of new and improved therapeutic agents.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 8. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-(Morpholine-4-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Morpholine-4-carbonyl)benzoic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted spectroscopic data based on analogous structures and established principles of chemical spectroscopy, outlines experimental protocols for data acquisition, and presents logical workflows for synthesis and analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural fragments: a disubstituted benzene ring, a carboxylic acid group, and a morpholine amide moiety.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.9 - 8.1 | Doublet | 1H | Aromatic (H-6) |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic (H-4, H-5) |
| ~7.3 - 7.4 | Doublet | 1H | Aromatic (H-3) |
| ~3.6 - 3.8 | Multiplet | 4H | Morpholine (-CH₂-O-) |
| ~3.4 - 3.6 | Multiplet | 4H | Morpholine (-CH₂-N-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | Carboxylic acid Carbonyl (C=O) |
| ~168 - 170 | Amide Carbonyl (C=O) |
| ~138 - 140 | Aromatic (C-2) |
| ~132 - 134 | Aromatic (C-1) |
| ~128 - 131 | Aromatic (C-4, C-6) |
| ~126 - 128 | Aromatic (C-3, C-5) |
| ~66 - 68 | Morpholine (-CH₂-O-) |
| ~42 - 48 | Morpholine (-CH₂-N-) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid)[5][6] |
| 1700-1720 | Strong | C=O stretch (Carboxylic acid)[5][6] |
| 1630-1650 | Strong | C=O stretch (Amide) |
| 1580-1600 | Medium | C=C stretch (Aromatic) |
| 1450-1500 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid)[5][6] |
| 1100-1120 | Strong | C-O-C stretch (Morpholine) |
| 1000-1050 | Medium | C-N stretch (Amide) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 235 | [M]⁺ (Molecular Ion) |
| 218 | [M - OH]⁺ |
| 190 | [M - COOH]⁺ |
| 149 | [M - C₄H₈NO]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 86 | [C₄H₈NO]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis Protocol: Amidation of Phthalic Anhydride
This protocol describes a common method for the synthesis of N-substituted phthalimides, which can be adapted for the synthesis of the target molecule from phthalic anhydride and morpholine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as toluene or dimethylformamide (DMF).
-
Addition of Amine: Slowly add morpholine (1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
3.2. Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
4.1. Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
4.2. Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the target compound.
4.3. Structural-Spectroscopic Correlation
Caption: Correlation between molecular structure and expected spectroscopic signals.
Biological Context and Potential Applications
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, contributing to a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7] The morpholine ring can improve the pharmacokinetic profile of drug candidates.[7] While specific signaling pathways for this compound are not yet elucidated, its structural motifs suggest potential interactions with biological targets where carboxylic acid and amide functionalities are important for binding. As a derivative of benzoic acid, it may serve as a building block in the synthesis of more complex, biologically active molecules.[8] Further research is warranted to explore its specific biological activities and potential therapeutic applications.
References
- 1. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]
- 2. 2-(Morpholine-4-carbonyl)-benzoic acid [oakwoodchemical.com]
- 3. 2-(Morpholine-4-carbonyl)benzoicacid , 95+% , 73728-40-2 - CookeChem [cookechem.com]
- 4. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID | 73728-40-2 [chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 135782-21-7 [smolecule.com]
The Nexus of Cancer Signaling: Unveiling Therapeutic Targets for 2-(Morpholine-4-carbonyl)benzoic Acid Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel cancer therapeutics has led to the exploration of diverse chemical scaffolds, among which morpholine-containing compounds have emerged as a privileged class. This technical guide delves into the therapeutic potential of analogs derived from 2-(morpholine-4-carbonyl)benzoic acid, with a primary focus on their validated molecular targets, quantitative efficacy, and the intricate signaling pathways they modulate. Through a comprehensive review of current research, this document aims to provide a foundational resource for the rational design and development of next-generation anticancer agents based on this promising chemical core.
Primary Therapeutic Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Extensive research has identified Phosphatidylcholine-Specific Phospholipase C (PC-PLC) as a key therapeutic target for analogs of this compound.[1][2][3] PC-PLC is an enzyme implicated in the dysregulation of choline phospholipid metabolism, a hallmark of various cancers.[1][3] This enzyme catalyzes the hydrolysis of phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphocholine, which in turn activate signaling cascades promoting cell proliferation, survival, and motility.[2]
Mechanism of Action and Structure-Activity Relationship (SAR)
Analogs of this compound, particularly those with a 2-morpholino-5-(N-benzylamino)benzoic acid scaffold, have demonstrated potent inhibitory activity against PC-PLC.[1] The proposed mechanism of action involves the chelation of the catalytic zinc ions (Zn²⁺) within the active site of PC-PLC by the carboxylic acid or a bioisosteric hydroxamic acid moiety of the inhibitor.[2]
Key findings from structure-activity relationship studies indicate that:
-
The Morpholine Moiety is Crucial: Replacement of the morpholine ring with a tetrahydropyran (THP) moiety leads to a significant decrease or complete loss of inhibitory activity, highlighting the importance of the morpholinyl nitrogen for interacting with the enzyme.[1]
-
The Carboxylic/Hydroxamic Acid is a Key Pharmacophore: This group is essential for chelating the zinc ions in the active site. Hydroxamic acid derivatives have shown enhanced anti-proliferative activity compared to their carboxylic acid counterparts.[2]
-
Substitution on the N-benzyl Ring Modulates Potency: Halogen substitutions on the N-benzyl ring have been shown to influence the inhibitory and anti-proliferative potency of these compounds.[1]
Quantitative Efficacy of 2-Morpholinobenzoic Acid Analogs
The following tables summarize the quantitative data on the inhibitory activity of representative 2-morpholinobenzoic acid analogs against PC-PLC and their anti-proliferative effects on human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines.
Table 1: Inhibition of PC-PLC by 2-Morpholinobenzoic Acid Analogs
| Compound ID | Modification | PC-PLC Inhibition (%) at 10 µM |
| 1a | 2-morpholino-5-(N-benzylamino)benzoic acid | High |
| 1b | 2-morpholino-5-(N-(3-chlorobenzyl)amino)benzoic acid | High |
| 1c | 2-morpholino-5-(N-(4-chlorobenzyl)amino)benzoic acid | High |
| 1d | 2-morpholino-5-(N-(3,4-dichlorobenzyl)amino)benzoic acid | High |
| D609 | (Reference Inhibitor) | Moderate |
Note: "High" inhibition refers to compounds that demonstrated strong inhibition of PC-PLC from Bacillus cereus (PC-PLCBc) as reported in the source literature. Specific percentage values for all compounds were not consistently provided in a comparable format.
Table 2: Anti-proliferative Activity of 2-Morpholinohydroxamic Acid Analogs
| Compound ID | Modification | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| 2a | N-hydroxy-2-morpholino-5-(N-benzylamino)benzamide | Potent | Potent |
| 2d | N-hydroxy-2-morpholino-5-(N-(3,4-dichlorobenzyl)amino)benzamide | Potent | Potent |
| 25 | N-methylated derivative | 1.1 ± 0.1 | 3.4 ± 0.3 |
Note: "Potent" indicates that the compounds exhibited strong anti-proliferative activity as described in the cited literature.[1][2] Compound 25 represents a benzylic N-methylated analog, which showed significant biological activity.[1]
Signaling Pathways and Experimental Workflows
PC-PLC Signaling Pathway in Cancer
The inhibition of PC-PLC by this compound analogs disrupts a critical oncogenic signaling pathway. The diagram below illustrates the central role of PC-PLC and the downstream consequences of its inhibition.
General Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound analogs as potential anti-cancer agents.
Experimental Protocols
Synthesis of 2-Morpholino-5-(N-benzylamino)benzoic Acid Analogs
The synthesis of the 2-morpholinobenzoic acid scaffold typically involves a multi-step process. A general representative scheme is provided below, adapted from literature procedures.[1]
-
Ullmann Coupling: 2-Chloro-5-nitrobenzoic acid is reacted with morpholine in the presence of a copper catalyst to yield 2-morpholino-5-nitrobenzoic acid.
-
Esterification: The carboxylic acid is protected, for instance, through a Fischer esterification with methanol to yield the methyl ester.
-
Nitro Group Reduction: The nitro group is reduced to an amine, for example, via catalytic hydrogenation using palladium on carbon, to give the corresponding aniline derivative.
-
Reductive Amination: The aniline is then reacted with a substituted benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the N-benzylamino moiety.
-
Saponification: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide.
PC-PLC Enzyme Inhibition Assay (Amplex Red Method)
This protocol is a representative method for assessing the inhibition of PC-PLC activity.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a solution of PC-PLC from Bacillus cereus, the substrate phosphatidylcholine, Amplex Red reagent, horseradish peroxidase (HRP), and choline oxidase.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound (this compound analog) at various concentrations, and the PC-PLC enzyme. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the phosphatidylcholine substrate along with the Amplex Red/HRP/choline oxidase detection system.
-
Signal Detection: The PC-PLC will hydrolyze phosphatidylcholine to phosphocholine. Choline oxidase then oxidizes choline to produce hydrogen peroxide, which reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.
-
Data Acquisition: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition by comparing the rate of fluorescence generation in the presence of the inhibitor to that of a vehicle control (e.g., DMSO).
Anti-proliferative Activity Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.
-
Cell Seeding: Seed MDA-MB-231 or HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds for the development of novel anti-cancer therapeutics. Their well-defined mechanism of action, targeting the oncogenic PC-PLC signaling pathway, provides a solid foundation for further investigation. The quantitative data presented herein demonstrates their potential for potent anti-proliferative activity.
Future research should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationship to enhance potency and selectivity.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy: Assessment of the anti-tumor activity of promising analogs in preclinical animal models.
-
Exploration of Other Targets: While PC-PLC is a primary target, the broad pharmacological profile of morpholine-containing compounds suggests that these analogs may have other relevant molecular targets that warrant investigation.
This technical guide provides a comprehensive overview to aid researchers in the continued development of this compound analogs as a potential new arsenal in the fight against cancer.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
- 3. atcc.org [atcc.org]
- 4. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Compounds using 2-(Morpholine-4-carbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(Morpholine-4-carbonyl)benzoic acid as a versatile scaffold in the synthesis of novel bioactive compounds. The inherent structural features of this molecule, combining a rigid benzoic acid platform with a privileged morpholine moiety, make it an attractive starting point for generating compound libraries with diverse pharmacological activities. The morpholine ring is a well-established pharmacophore known to enhance drug-like properties, including aqueous solubility and metabolic stability.
This document outlines a proposed synthetic workflow for the derivatization of this compound, provides a detailed experimental protocol for amide bond formation, presents hypothetical data for a target compound library, and illustrates a relevant biological signaling pathway.
Proposed Synthetic Workflow
The carboxylic acid functionality of this compound is a prime handle for synthetic elaboration. A common and effective strategy in medicinal chemistry is the generation of a diverse amide library by coupling the carboxylic acid with a variety of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR). The following workflow outlines a standard amide coupling procedure.
Caption: Proposed workflow for the synthesis of bioactive amides.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-2-(morpholine-4-carbonyl)benzamides via Amide Coupling
This protocol describes a general procedure for the synthesis of amide derivatives from this compound and a representative amine using HATU as a coupling agent.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., 4-chloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Data Presentation
The following table summarizes hypothetical data for a small library of compounds synthesized using the protocol above. The biological activity is represented by hypothetical IC50 values against a cancer cell line, drawing parallels from known morpholine-containing inhibitors.
| Compound ID | R1 | R2 | Yield (%) | Purity (%) | Hypothetical IC50 (µM) vs. MCF-7 |
| MCA-001 | H | 4-Chlorophenyl | 85 | >98 | 5.2 |
| MCA-002 | H | 3,4-Dimethoxyphenyl | 78 | >99 | 8.9 |
| MCA-003 | H | Pyridin-4-yl | 72 | >97 | 12.5 |
| MCA-004 | Methyl | Benzyl | 81 | >98 | 7.4 |
Potential Mechanism of Action and Signaling Pathway
Many bioactive molecules containing the morpholine scaffold are known to be inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase. The diagram below illustrates a simplified representation of this critical signaling pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for Amide Coupling Reactions with 2-(Morpholine-4-carbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of amide derivatives from 2-(morpholine-4-carbonyl)benzoic acid. This document outlines detailed experimental protocols for common amide coupling reactions, presents quantitative data for representative transformations, and discusses the applications of the resulting compounds in medicinal chemistry, particularly as potential enzyme inhibitors.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a key structural feature in a vast array of biologically active molecules, including many approved pharmaceuticals. The morpholine moiety is a privileged scaffold in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability. When combined, the benzamide and morpholine motifs can give rise to compounds with significant therapeutic potential.
This compound is a versatile building block for the synthesis of a diverse library of N-substituted benzamides. The presence of the morpholine group can influence the pharmacological profile of the final compounds, making them of interest for targeting various biological pathways. Notably, the benzamide scaffold is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair and a validated target in oncology.[1]
Data Presentation
The following table summarizes the expected yields for the amide coupling of this compound with a range of primary and secondary amines using standard coupling reagents. The yields are representative and may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Coupling Reagent | Solvent | Product | Yield (%) |
| 1 | Aniline | HATU, DIPEA | DMF | N-phenyl-2-(morpholine-4-carbonyl)benzamide | 85-95 |
| 2 | Benzylamine | EDC, HOBt | DCM | N-benzyl-2-(morpholine-4-carbonyl)benzamide | 80-90 |
| 3 | Piperidine | T3P | Ethyl Acetate | (2-(Morpholine-4-carbonyl)phenyl)(piperidin-1-yl)methanone | 75-85 |
| 4 | 4-Fluoroaniline | PyBOP, DIPEA | DMF | N-(4-fluorophenyl)-2-(morpholine-4-carbonyl)benzamide | 80-90 |
| 5 | Cyclohexylamine | DCC, DMAP | DCM | N-cyclohexyl-2-(morpholine-4-carbonyl)benzamide | 70-80 |
Experimental Protocols
General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the desired amine (1.1 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) in one portion to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of this compound with an amine using EDC and HOBt.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DCM (Dichloromethane), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM, add HOBt (1.2 eq.) and the amine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the HATU-mediated amide coupling reaction.
PARP Inhibition Signaling Pathway
Caption: The role of PARP in DNA repair and its inhibition by benzamide derivatives.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for 2-(Morpholine-4-carbonyl)benzoic acid reactions
[2] 2-(Morpholine-4-carbonyl)-benzoic acid - Safety Data Sheet - ChemicalBook (2022-08-11) P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319 Get medical help if you feel unwell. Storage. P403+P233 Store in a well-ventilated place. Keep container tightly closed. P405 Store locked up. Disposal. P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. Other hazards no data available. SECTION 3: Composition/information on ingredients. Substance. SECTION 4: First aid measures. Description of first aid measures. If inhaled. Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact. Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact. Rinse with pure water for at least 15
Application Note: HPLC Analysis of 2-(Morpholine-4-carbonyl)benzoic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the determination of purity and the analysis of potential impurities of 2-(Morpholine-4-carbonyl)benzoic acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality and safety of the final drug product. This application note describes a stability-indicating HPLC method for the quantitative analysis of this compound and its potential process-related and degradation impurities. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing.
Predicted Impurities and Degradation Pathway
A thorough understanding of the synthetic route and the chemical nature of this compound is essential for identifying potential impurities.
2.1. Process-Related Impurities
The synthesis of this compound typically involves the reaction of phthalic anhydride with morpholine. Therefore, potential process-related impurities may include:
-
Phthalic Anhydride: Unreacted starting material.
-
Morpholine: Unreacted starting material.
-
Phthalic Acid: Formed by the hydrolysis of phthalic anhydride.
-
By-products: Arising from side reactions during synthesis.
2.2. Degradation Products
Forced degradation studies are performed to predict the degradation products that may form under various stress conditions. The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond, yielding phthalic acid and morpholine.
Experimental Protocols
3.1. Proposed HPLC Method
A reverse-phase HPLC method is proposed for the analysis. The following conditions are a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3.2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution: To a portion of the sample solution, add known amounts of potential impurities (phthalic anhydride, morpholine, phthalic acid) to demonstrate the method's specificity.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
4.1. Acid Hydrolysis
-
Dissolve 10 mg of the sample in 1 mL of diluent.
-
Add 9 mL of 0.1 N HCl.
-
Heat at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent and analyze by HPLC.
4.2. Base Hydrolysis
-
Dissolve 10 mg of the sample in 1 mL of diluent.
-
Add 9 mL of 0.1 N NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent and analyze by HPLC.
4.3. Oxidative Degradation
-
Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent and analyze by HPLC.
4.4. Thermal Degradation
-
Place a known amount of the solid sample in a controlled temperature oven at 105 °C for 48 hours.
-
After exposure, prepare a sample solution at a concentration of 1 mg/mL in the diluent and analyze by HPLC.
4.5. Photolytic Degradation
-
Expose the solid sample to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a period sufficient to evaluate stability (e.g., as per ICH Q1B guidelines).
-
Prepare a sample solution at a concentration of 1 mg/mL in the diluent and analyze by HPLC. A control sample should be stored under the same conditions but protected from light.
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Purity Analysis of this compound
| Sample ID | Retention Time (min) | Area (%) | Identification |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Degradation (%) | Number of Degradants | Major Degradant (RT, min) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Flow of Purity and Stability Assessment
Caption: Logical flow for assessing the purity and stability of the compound.
Conclusion
The proposed HPLC method and forced degradation protocols provide a comprehensive framework for the purity analysis of this compound. This application note serves as a valuable resource for quality control laboratories and researchers involved in the development of pharmaceuticals where this compound is used as a key starting material. Adherence to these protocols will help ensure the quality, safety, and efficacy of the final drug product.
References
Application Notes and Protocols for 2-(Morpholine-4-carbonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, NMR spectroscopic characterization, and potential biological applications of 2-(Morpholine-4-carbonyl)benzoic acid and its derivatives. The information is intended to guide researchers in the synthesis and analysis of this class of compounds and to provide a rationale for their further investigation as potential therapeutic agents, particularly as PARP inhibitors.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of phthalic anhydride with morpholine. This reaction proceeds through the nucleophilic attack of the morpholine nitrogen on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
Morpholine
-
Toluene (or other suitable aprotic solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in toluene.
-
To this solution, add morpholine (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl to remove any unreacted morpholine.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound and its derivatives. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts.
Data Presentation: NMR Spectral Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | Aromatic CH (ortho to COOH) |
| ~7.4 - 7.6 | m | 3H | Aromatic CH |
| ~3.4 - 3.8 | m | 8H | Morpholine CH₂ |
| ~10.0 - 12.0 | br s | 1H | Carboxylic acid OH |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | Carboxylic acid C=O |
| ~165 - 168 | Amide C=O |
| ~135 - 140 | Aromatic C (quaternary, attached to COOH) |
| ~130 - 134 | Aromatic C (quaternary, attached to C=O) |
| ~128 - 132 | Aromatic CH |
| ~125 - 128 | Aromatic CH |
| ~66 - 68 | Morpholine CH₂ (adjacent to O) |
| ~42 - 48 | Morpholine CH₂ (adjacent to N) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Materials:
-
This compound derivative (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Biological Application: PARP Inhibition
Derivatives of this compound have emerged as potential inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of enzymes involved in various cellular processes, including DNA repair and genomic stability. Inhibition of PARP, particularly PARP-1 and PARP-2, is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
The morpholine moiety in these derivatives is believed to play a crucial role in binding to the active site of the PARP enzyme. The structure-activity relationship (SAR) studies suggest that the morpholine ring can form key hydrogen bond interactions with amino acid residues in the nicotinamide binding pocket of PARP, thereby inhibiting its enzymatic activity.
Signaling Pathway: PARP Inhibition in DNA Repair
Caption: PARP Inhibition Signaling Pathway.
Experimental Protocol: In Vitro PARP Inhibition Assay
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
This compound derivative (test compound)
-
Olaparib or other known PARP inhibitor (positive control)
-
Assay buffer
-
Wash buffer
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Coat the wells of a streptavidin-coated plate with histone H1.
-
Add the test compound at various concentrations to the wells. Include wells with a positive control (e.g., Olaparib) and a negative control (vehicle).
-
Add the PARP-1 enzyme to all wells.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate the plate at room temperature for 1 hour to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histone H1.
-
Wash the wells to remove unbound reagents.
-
Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour.
-
Wash the wells again.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC₅₀ value for the test compound, which represents the concentration required to inhibit 50% of the PARP-1 activity.
Experimental Workflows
Synthesis and Purification Workflow
Application Notes and Protocols: Recrystallization of 2-(Morpholine-4-carbonyl)benzoic acid
Abstract
Introduction
2-(Morpholine-4-carbonyl)benzoic acid is a chemical compound of interest in pharmaceutical research and development. Ensuring the high purity of this compound is critical for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the solution. This application note provides a generalized yet detailed protocol that can be optimized for the specific requirements of this compound.
Solvent Selection: A Critical First Step
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or very low solvency for impurities, so they either remain in solution or can be filtered off from the hot solution.
-
A boiling point that is not excessively high or low.
-
Inertness (it should not react with the compound being purified).
-
Ease of removal from the purified crystals.
A systematic solvent screening should be the initial step. Based on the polarity of this compound, a range of solvents with varying polarities should be tested.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | The carboxylic acid and amide functionalities suggest potential solubility in protic solvents. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | The polar nature of the molecule may allow for dissolution in these solvents. |
| Apolar Solvents | Toluene, Heptane, Hexane | Less likely to be primary solvents but may be useful as anti-solvents. |
Experimental Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
Detailed Recrystallization Protocol
This protocol is adapted from standard procedures for benzoic acid and should be optimized based on the results of the solvent screening.[1][2][3][4]
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Caption: Experimental workflow for the recrystallization of this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization.
-
Quickly pour the hot solution through the fluted filter paper to remove the impurities.[4]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
-
Maximizing Yield:
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data and Expected Outcomes
The success of the recrystallization should be evaluated by determining the percent recovery and assessing the purity of the final product.
Table 2: Quantitative Analysis of Recrystallization
| Parameter | Formula/Method | Example Data (Hypothetical) |
| Mass of Crude Compound | Direct Measurement | 5.00 g |
| Mass of Purified Compound | Direct Measurement after Drying | 4.25 g |
| Percent Recovery | (Mass of Purified / Mass of Crude) x 100% | 85% |
| Melting Point of Crude | Melting Point Apparatus | 175-180 °C |
| Melting Point of Purified | Melting Point Apparatus | 183-185 °C (sharper range) |
| Purity (by HPLC) | HPLC Analysis | Crude: 95%, Purified: >99% |
A successful recrystallization will result in a purified compound with a higher and narrower melting point range compared to the crude material. Purity should also be confirmed by an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting
-
No Crystals Form: The solution may be too dilute (too much solvent added). Try boiling off some of the solvent and allowing it to cool again. Alternatively, induce crystallization by scratching the flask or adding a seed crystal.
-
Oiling Out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Low Recovery: This may be due to using too much solvent, premature crystallization during hot filtration, or incomplete precipitation in the ice bath.
By following this detailed protocol and optimizing the solvent selection, researchers can effectively purify this compound for use in sensitive downstream applications.
References
Application Notes and Protocols: Utilizing 2-(Morpholine-4-carbonyl)benzoic Acid as a Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the use of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to target and eliminate disease-causing proteins.[1][2][3] A critical component of these molecules is the linker, which connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker—its length, rigidity, and chemical composition—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting drug conjugate.[3][4]
This document provides detailed application notes and protocols for the prospective use of 2-(Morpholine-4-carbonyl)benzoic acid as a novel linker in drug design, with a particular focus on its application in the synthesis of PROTACs. While direct examples of PROTACs incorporating this specific linker are not prevalent in the reviewed literature, its chemical structure presents favorable characteristics for such applications. The morpholine moiety is known to enhance aqueous solubility and metabolic stability, making it an attractive component in linker design.[5] The carboxylic acid and the aromatic ring offer versatile points for chemical modification and conjugation.
These notes will provide a comprehensive, albeit prospective, guide for researchers interested in exploring the potential of this compound in their drug discovery programs.
Physicochemical Properties of this compound
Understanding the properties of a linker is crucial for rational drug design. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C12H13NO4 | [6] |
| Molecular Weight | 235.24 g/mol | [6] |
| CAS Number | 73728-40-2 | [6] |
| Boiling Point (Predicted) | 464.7±40.0 °C | [6] |
| Density (Predicted) | 1.320±0.06 g/cm3 | [6] |
Application in PROTAC Design
The structure of this compound offers a benzoic acid moiety for amide bond formation with an amine-functionalized warhead or E3 ligase ligand. The morpholine ring can be further functionalized if necessary, or it can serve to impart favorable physicochemical properties to the final PROTAC molecule.
General PROTAC Structure and Mechanism
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7]
Caption: General mechanism of action of a PROTAC.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and evaluation of a PROTAC utilizing this compound as a linker. These are based on standard methodologies for amide bond formation and PROTAC characterization.[8][9]
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a two-step synthesis where this compound is first coupled to an amine-containing warhead, followed by a second coupling to an amine-containing E3 ligase ligand. This assumes the morpholine nitrogen is not reactive under these conditions.
Materials:
-
This compound
-
Amine-containing Warhead (Warhead-NH2)
-
Amine-containing E3 Ligase Ligand (E3 Ligand-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Step 1: Coupling of this compound with Warhead-NH2
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the Amine-containing Warhead (Warhead-NH2) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Warhead-Linker intermediate.
Step 2: Modification of the Intermediate and Coupling with E3 Ligase Ligand-NH2
This step assumes a second carboxylic acid functionality needs to be introduced to the linker for subsequent coupling. A more direct approach would involve a linker with two orthogonal reactive groups. For the purpose of this protocol, we will assume a hypothetical modification to add a carboxylic acid to the morpholine ring. A more practical approach would be to start with a bifunctional linker from the outset. However, to illustrate the principle:
-
The Warhead-Linker intermediate would undergo a series of reactions to introduce a reactive handle on the morpholine ring, for example, by N-alkylation with a protected carboxyalkyl halide, followed by deprotection.
-
The resulting Warhead-Linker-COOH intermediate (1.0 eq) is then dissolved in anhydrous DMF.
-
HATU (1.1 eq) and DIPEA (2.0 eq) are added, and the mixture is stirred for 5 minutes.
-
The Amine-containing E3 Ligase Ligand (E3 Ligand-NH2) (1.0 eq) is added.
-
The reaction is stirred for 4-12 hours at room temperature and monitored by LC-MS.
-
Work-up and purification are performed as described in Step 1 to yield the final PROTAC.
Caption: Proposed synthetic workflow for a PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.[10]
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Quantitative Data for Morpholine-Containing and Related Linkers
While specific data for this compound as a PROTAC linker is not available in the reviewed literature, data for other PROTACs with morpholine-containing or rigid linkers can provide valuable insights into expected performance. The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[10]
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Flexible PEG-based | <100 | >90 | [11] |
| PROTAC B | Rigidified Alkyl | <100 | >90 | [10] |
Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation of AR | Reference |
| PROTAC C | Flexible (PEG) | Exhibited degradation | General observation from multiple studies |
| PROTAC D | Rigid (e.g., piperazine-containing) | Can improve potency and stability | [10] |
Note: The data presented in these tables are illustrative and are compiled from studies on various PROTACs to highlight the influence of linker chemistry. The performance of a PROTAC with a this compound linker would need to be empirically determined.
Signaling Pathways and Experimental Workflows
The design of a PROTAC requires consideration of the cellular pathways it will modulate. The primary pathway involved is the Ubiquitin-Proteasome System (UPS).
Caption: A typical experimental workflow for PROTAC development.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, linker for the design of novel drug conjugates, particularly PROTACs. Its inherent chemical features—a reactive carboxylic acid for conjugation and a morpholine ring to potentially enhance solubility and metabolic stability—make it an attractive candidate for investigation.
The protocols and data presented in these application notes provide a foundational framework for researchers to begin exploring the utility of this linker. It is important to note that the optimal linker is target-dependent, and empirical validation is essential. Future studies should focus on the synthesis and biological evaluation of PROTACs incorporating this compound to fully elucidate its potential in targeted protein degradation and other drug delivery applications. The systematic variation of linker attachment points and the exploration of derivatives of this linker could lead to the discovery of highly potent and selective therapeutic agents.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. fishersci.dk [fishersci.dk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Protecting Group Strategies for Morpholine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for morpholine carboxylic acids, essential scaffolds in medicinal chemistry and drug development. This document outlines common protecting groups for both the morpholine nitrogen and the carboxylic acid functionality, discusses orthogonal strategies for selective deprotection, and provides detailed experimental protocols for key transformations.
Introduction to Protecting Groups in Morpholine Carboxylic Acid Chemistry
Morpholine carboxylic acids are versatile building blocks in organic synthesis. Their bifunctional nature, containing both a secondary amine and a carboxylic acid, necessitates the use of protecting groups to achieve selective transformations at either functional group. The choice of protecting group is critical and depends on the overall synthetic strategy, including the reaction conditions for subsequent steps and the requirements for selective deprotection. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed chemoselectively under mild conditions.[1]
Protecting Groups for the Morpholine Nitrogen
The secondary amine of the morpholine ring is nucleophilic and requires protection to prevent unwanted side reactions during transformations involving the carboxylic acid or other functionalities of the molecule. The most common protecting groups for the morpholine nitrogen are carbamates, such as Boc, Cbz, and Fmoc.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of conditions and its facile removal under acidic conditions.[2][3] It is introduced using di-tert-butyl dicarbonate (Boc₂O).[2]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[4] Deprotection is typically achieved by catalytic hydrogenolysis.[4][5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly useful in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine.[6][7] This allows for orthogonal protection strategies in the presence of acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[8]
Protecting Groups for the Carboxylic Acid
Protection of the carboxylic acid moiety is typically achieved through esterification. The choice of ester depends on the desired deprotection conditions.
-
Methyl and Ethyl Esters: These are simple and common protecting groups, typically introduced under Fischer esterification conditions.[9] Deprotection is achieved by saponification with a base like lithium hydroxide or sodium hydroxide.
-
Benzyl (Bn) Ester: Benzyl esters offer the advantage of being removable by hydrogenolysis, similar to the Cbz group. This allows for the simultaneous deprotection of both the N-Cbz and the benzyl ester.
-
tert-Butyl (tBu) Ester: tert-Butyl esters are readily cleaved under acidic conditions, making them orthogonal to base-labile and hydrogenolysis-labile protecting groups.[10]
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through orthogonal protecting group strategies, where each protecting group is removed by a specific set of reagents that do not affect the others.[11] For morpholine carboxylic acids, a common orthogonal strategy involves the use of:
-
N-Boc and O-Methyl/Ethyl Ester: The Boc group can be removed with acid, leaving the methyl/ethyl ester intact. The ester can then be removed with base.
-
N-Fmoc and O-tert-Butyl Ester: The Fmoc group is removed with a mild base (e.g., piperidine), while the tert-butyl ester is stable to these conditions and can be subsequently removed with acid.[12]
-
N-Cbz and O-Methyl/Ethyl Ester: The Cbz group is removed by hydrogenolysis, which does not affect the methyl or ethyl ester. The ester can then be hydrolyzed with base.
Quantitative Data Summary
The following table summarizes common protecting group strategies for morpholine carboxylic acids with representative reaction conditions and yields.
| Functional Group | Protecting Group | Protection Reagent(s) | Solvent(s) | Typical Yield (%) | Deprotection Reagent(s) | Typical Yield (%) |
| Amine (Morpholine N) | Boc | Boc₂O, TEA | THF | >90 | TFA, DCM | >95 |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | ~90[4] | H₂, Pd/C | Quantitative | |
| Fmoc | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | ~97[6] | 20% Piperidine in DMF | Quantitative | |
| Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄ (cat.) | Methanol | >90 | LiOH, THF/H₂O | >95 |
| Benzyl Ester | Benzyl alcohol, DCC, DMAP | DCM | >90 | H₂, Pd/C | Quantitative | |
| t-Butyl Ester | t-Butanol, DCC, DMAP | DCM | >85 | TFA, DCM | >95 |
Experimental Protocols
N-Boc Protection of Morpholine Carboxylic Acid
Materials:
-
Morpholine carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the morpholine carboxylic acid (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature for 4-12 hours and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected morpholine carboxylic acid.
N-Boc Deprotection
Materials:
-
N-Boc protected morpholine carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected morpholine carboxylic acid (1.0 eq) in dichloromethane.[2]
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours and monitor by TLC.[3]
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
N-Cbz Protection of Morpholine Carboxylic Acid
Materials:
-
Morpholine carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the morpholine carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.[4]
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.[4]
-
Stir the reaction mixture at 0 °C for 20 hours.[4]
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the N-Cbz protected morpholine carboxylic acid.
N-Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz protected morpholine carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected morpholine carboxylic acid (1.0 eq) in methanol or ethanol.[5]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[5]
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected morpholine carboxylic acid.
O-Methyl Esterification (Fischer Esterification)
Materials:
-
N-protected morpholine carboxylic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the N-protected morpholine carboxylic acid (1.0 eq) in methanol.
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Reflux the reaction mixture for 4-16 hours and monitor by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester.
Visualized Workflows
Below are diagrams illustrating the logical flow of the protection and deprotection strategies.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 2-(Morpholine-4-carbonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds derived from the 2-(morpholine-4-carbonyl)benzoic acid scaffold have emerged as a promising class of molecules in drug discovery, demonstrating a range of biological activities. The inherent structural features of this scaffold, combining a morpholine ring with a benzoic acid moiety, make it a versatile template for the design of inhibitors targeting various enzymes and cellular pathways implicated in diseases such as cancer. This document provides detailed application notes and experimental protocols for the in vitro evaluation of these compounds, with a focus on their potential as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP) and assessment of their cytotoxic effects on cancer cell lines.
The rationale for investigating these compounds as PARP inhibitors stems from the structural similarities of the core to known benzamide-based PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair. Their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. Furthermore, the evaluation of general cytotoxicity is a fundamental step in the characterization of any potential anticancer agent.
These notes are intended to guide researchers in the systematic in vitro screening and characterization of novel derivatives of this compound.
I. Featured Assays and Applications
This section details key in vitro assays for characterizing the biological activity of this compound derivatives.
PARP1 Enzymatic Inhibition Assay
Application: To determine the direct inhibitory effect of test compounds on the enzymatic activity of PARP1. This is a primary screening assay to identify potential PARP inhibitors.
Principle: This chemiluminescent assay quantifies the PARP1-catalyzed addition of biotinylated NAD+ to histone proteins. The amount of biotin incorporated is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a light signal proportional to PARP1 activity. A reduction in the signal in the presence of a test compound indicates inhibition.
Cell-Based PARP Inhibition Assay (Western Blot)
Application: To confirm the on-target activity of the compounds by measuring the inhibition of PARP activity within a cellular context.
Principle: Cells are treated with a DNA-damaging agent to stimulate PARP activity, which results in the synthesis of poly(ADP-ribose) (PAR) chains on various nuclear proteins. The level of PARylation is a direct indicator of PARP activity. Following treatment with the test compounds, cell lysates are analyzed by Western blot using an anti-PAR antibody to detect the amount of PAR synthesized. A decrease in the PAR signal indicates cellular PARP inhibition.
MTT Cell Viability Assay
Application: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]
II. Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of novel this compound derivatives against PARP1 and various cancer cell lines. This data is presented for illustrative purposes to guide the interpretation of experimental results.
| Compound ID | PARP1 IC50 (nM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| Compound A | 15 | 2.5 | 5.2 |
| Compound B | 50 | 10.8 | 15.1 |
| Compound C | > 1000 | > 50 | > 50 |
| Olaparib | 5 | 0.8 | 1.5 |
III. Experimental Protocols
PARP1 Chemiluminescent Enzymatic Assay Protocol
Materials:
-
PARP1 Enzyme (recombinant human)
-
Histone-coated 96-well plates (white)
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Blocking Buffer
-
PBST (Phosphate Buffered Saline with Tween-20)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Test compounds and positive control (e.g., Olaparib)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and Olaparib in 100% DMSO.
-
Perform serial dilutions (e.g., 10-point, 3-fold) in 1x PARP Assay Buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be ≤1%.
-
-
Plate Preparation:
-
Block the histone-coated wells by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Assay Reaction:
-
Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add 2.5 µL of the diluted test compounds, positive control, or vehicle (1% DMSO in assay buffer for "Positive Control" wells) to the designated wells.
-
Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells (no enzyme).
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Normalize the data to the "Positive Control" (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell-Based PARP Inhibition (Western Blot) Protocol
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
DNA damaging agent (e.g., H₂O₂)
-
Test compounds
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 200 µM H₂O₂) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
Compare the PAR levels in compound-treated samples to the vehicle-treated, DNA damage-induced control.
-
MTT Cell Viability Assay Protocol
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates (clear, flat-bottom)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
IV. Visualizations
Caption: PARP1 Inhibition by this compound Derivatives.
Caption: Workflow for the MTT Cell Viability Assay.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Morpholine-4-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(Morpholine-4-carbonyl)benzoic acid, a versatile building block in medicinal chemistry, with a particular focus on considerations for scaling up the production. This compound and its derivatives have shown potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.
Synthetic Route Overview
The most direct and industrially viable method for the synthesis of this compound is the nucleophilic acyl substitution reaction between phthalic anhydride and morpholine. This reaction proceeds via the ring-opening of the anhydride by the secondary amine of morpholine to form a phthalamic acid derivative.
Reaction Scheme:
Scale-Up Synthesis Considerations
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale Considerations | Scale-Up Considerations & Recommendations |
| Reactant Stoichiometry | Typically a slight excess of morpholine is used to ensure complete conversion of phthalic anhydride. | Maintain a molar ratio of phthalic anhydride to morpholine of approximately 1:1 to 1:1.1 to minimize unreacted starting materials and simplify purification. |
| Solvent Selection | A variety of aprotic solvents can be used, such as dichloromethane, chloroform, or toluene. | Toluene is a preferred solvent for scale-up due to its higher boiling point, which allows for better temperature control of the exothermic reaction, and its lower environmental impact compared to chlorinated solvents. |
| Reaction Temperature | The reaction is often run at room temperature or with gentle heating. | The initial mixing of reactants should be performed at a controlled temperature, typically between 20-30°C, to manage the initial exotherm. The reaction temperature can then be raised to 50-60°C to ensure complete conversion. |
| Reaction Time | Typically monitored by TLC until completion (usually a few hours). | Reaction progress should be monitored by in-process controls (e.g., HPLC) to determine the optimal reaction time, which is generally in the range of 2-4 hours on a larger scale. |
| Work-up and Isolation | The product is often precipitated by the addition of a non-polar solvent and collected by filtration. | Direct filtration of the product from the reaction mixture upon cooling is the most efficient method. Washing the filter cake with a suitable solvent (e.g., cold toluene or heptane) will remove residual impurities. |
| Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water) is common. | For large-scale production, recrystallization from a cost-effective and safe solvent system is crucial. Ethanol or isopropanol are good candidates. The purity of the final product should be assessed by HPLC. |
| Safety | Standard laboratory safety precautions. | Phthalic anhydride is a respiratory and skin sensitizer. Use of appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory. The process should be conducted in a well-ventilated area with local exhaust ventilation to minimize exposure to dust and vapors. |
Detailed Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Phthalic anhydride (1.0 eq)
-
Morpholine (1.05 eq)
-
Toluene
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add phthalic anhydride (1.0 eq).
-
Add toluene to the flask to create a slurry.
-
Slowly add morpholine (1.05 eq) to the stirred slurry at room temperature. An exothermic reaction will be observed.
-
After the initial exotherm subsides, heat the reaction mixture to 50-60°C and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.
-
Dry the final product under vacuum.
Expected Yield: 85-95%
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 175-178 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.9 (s, 1H, COOH), 7.85-7.50 (m, 4H, Ar-H), 3.70-3.40 (m, 8H, morpholine-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5, 167.2, 138.1, 132.4, 130.9, 129.8, 128.7, 127.9, 66.2, 47.8, 42.5 |
| Purity (HPLC) | >98% |
Biological Activity: PARP Inhibition
This compound serves as a scaffold for the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[2] Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[2]
Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of action of PARP inhibitors.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Experimental Protocol: In Vitro PARP1 Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound derivatives against PARP1. A common method is a histone-coating assay that measures the incorporation of biotinylated NAD+.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (this compound derivative)
-
Positive control (e.g., Olaparib)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and assay buffer.
-
Assay Plate Preparation: Add the diluted compounds and controls to the histone-coated wells.
-
Reaction Initiation: Add the reaction master mix to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stopping the Reaction: Add biotinylated NAD+ to each well and incubate for another hour.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PARP1 inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Amide Coupling with 2-(Morpholine-4-carbonyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions involving 2-(Morpholine-4-carbonyl)benzoic acid.
Troubleshooting Failed or Low-Yielding Amide Coupling Reactions
Amide bond formation with this compound can be challenging due to the steric hindrance imposed by the ortho-morpholinecarbonyl group. This steric bulk can impede the approach of the amine to the activated carboxylic acid, leading to low or no product formation. The "ortho effect" can also increase the acidity of the carboxylic acid, which may require careful selection of the base and coupling agent.
Below is a troubleshooting guide to address common issues encountered during the amide coupling process with this substrate.
dot
Optimizing reaction yield for 2-(Morpholine-4-carbonyl)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-(Morpholine-4-carbonyl)benzoic acid.
Troubleshooting Guide
The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and morpholine. The key to optimizing the yield is to favor the formation of the desired amic acid over the potential cyclized byproduct, N-(morpholino)phthalimide. This guide addresses common issues encountered during the synthesis.
Experimental Workflow Diagram
Technical Support Center: Enhancing the Solubility of 2-(Morpholine-4-carbonyl)benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(Morpholine-4-carbonyl)benzoic acid derivatives. These compounds, often investigated as PARP inhibitors, can exhibit poor aqueous solubility, posing significant hurdles in experimental assays and preclinical development.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Solubility | The inherent chemical structure of the derivative contributes to poor aqueous solubility. | Implement solubility enhancement techniques such as pH adjustment, co-solvents, or cyclodextrin complexation. |
| Incorrect pH of the Medium | The pH of the buffer is not optimal for keeping the compound in its more soluble ionized form. | Measure the pKa of your compound. Adjust the pH of the buffer to be at least 1-2 units above the pKa for acidic compounds or 1-2 units below the pKa for basic compounds. |
| Solvent Shock | The compound, dissolved in a concentrated organic stock solution (e.g., DMSO), precipitates upon dilution into the aqueous assay buffer. | Reduce the percentage of the organic solvent in the final assay medium (typically <1%). Prepare a more dilute stock solution if possible. Add the stock solution to the assay medium slowly while vortexing. |
| Compound Degradation | The compound may be unstable in the aqueous buffer, leading to the formation of less soluble degradation products. | Assess the stability of your compound in the assay buffer over the experiment's duration using techniques like HPLC. If instability is confirmed, consider using freshly prepared solutions or exploring stabilizing excipients. |
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often have low aqueous solubility?
The low aqueous solubility of these derivatives can be attributed to several factors. The presence of the aromatic benzoic acid core and the often-substituted morpholine ring can result in a molecule with significant hydrophobic character. Furthermore, the crystalline solid-state of these compounds can have a high lattice energy, which requires substantial energy to overcome for dissolution to occur.
Q2: What are the first steps I should take to improve the solubility of my compound for initial biological screening?
For preliminary in vitro assays, several strategies can be quickly employed to enhance solubility:
-
pH Adjustment: Since these compounds contain a carboxylic acid group, they are acidic. Increasing the pH of the aqueous medium will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[1][2] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?
Yes, poor solubility is a common cause of inconsistent results in cell-based assays. If your compound precipitates out of the cell culture medium, the actual concentration of the compound that the cells are exposed to will be lower and more variable than the nominal concentration. This can lead to a lack of dose-response or high variability between replicate wells. It is crucial to ensure your compound is fully dissolved in the final assay medium at the tested concentrations.
Q4: How can I quantitatively measure the solubility of my compound?
The "gold standard" for determining equilibrium solubility is the shake-flask method .[3] In this method, an excess amount of the solid compound is added to the solvent of interest (e.g., water, buffer) and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove the undissolved solid, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.
Data Presentation: Solubility of Benzoic Acid in Various Solvents
| Solvent | Molar Solubility (mol/L) at 25°C |
| Water | 0.028 |
| Methanol | 2.62 |
| Ethanol | 2.52 |
| Acetone | 3.68 |
| Ethyl Acetate | 2.13 |
| Dichloromethane | 0.98 |
| Toluene | 0.52 |
| Dimethylformamide (DMF) | 5.24 |
| Dimethyl sulfoxide (DMSO) | 5.89 |
Data is for benzoic acid and serves as an illustrative guide. Actual solubility of derivatives will vary based on their specific substitutions.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare a solution of a this compound derivative at a target concentration by adjusting the pH.
Materials:
-
This compound derivative
-
Deionized water
-
1 M NaOH solution
-
1 M HCl solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of the compound and place it in a beaker with a stir bar.
-
Add a portion of the deionized water (e.g., 80% of the final volume).
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved and the pH is approximately 1-2 units above the pKa of the carboxylic acid group.
-
If the pH overshoots the target, back-titrate with 1 M HCl.
-
Once the compound is dissolved and the pH is stable, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol details the preparation of a stock solution of the compound using a co-solvent system.
Materials:
-
This compound derivative
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% co-solvent (e.g., 10 mM in DMSO). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
To prepare the working solution, slowly add the stock solution to the aqueous buffer while vortexing. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of the co-solvent in the working solution is as low as possible (ideally ≤ 1%, and for cell-based assays, often < 0.5%) to avoid solvent-induced toxicity or artifacts.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, a lower final concentration of the compound or a different co-solvent system may be necessary.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of the compound using the kneading method.
Materials:
-
This compound derivative
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Oven or vacuum desiccator
Procedure:
-
Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).
-
Place the required amount of cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin to form a thick, uniform paste.
-
Gradually add the powdered drug to the paste while continuously triturating with the pestle.
-
Knead the mixture for 45-60 minutes to facilitate the formation of the inclusion complex.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform particle size. The resulting powder can then be dissolved in an aqueous medium to assess the improvement in solubility.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing low aqueous solubility.
Simplified PARP-1 Signaling Pathway in DNA Damage Response
Caption: Role of PARP-1 in single-strand break repair.
References
Technical Support Center: Purification of Morpholine-Containing Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with morpholine-containing compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my morpholine-containing compounds show peak tailing during silica gel chromatography?
A1: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation, resulting in peak tailing, streaking, and sometimes even irreversible binding of the compound to the column, which causes low recovery.[1]
Q2: How can I prevent peak tailing during silica gel chromatography of my morpholine derivative?
A2: To minimize the interaction between the basic morpholine moiety and the acidic silica gel, you can add a small amount of a basic modifier to your eluent. Commonly used additives include triethylamine (typically 0.1-2%) or a solution of ammonia in methanol.[1] These modifiers help to neutralize the acidic sites on the silica gel, leading to improved peak shape and better recovery of your compound.[1]
Q3: My morpholine-containing compound is highly soluble in water. How can I efficiently extract it from an aqueous reaction mixture?
A3: The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve the extraction efficiency, you can employ the "salting out" technique by adding a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[1] Additionally, adjusting the pH of the aqueous layer to be more basic (e.g., with NaOH or K₂CO₃) will ensure your compound is in its less water-soluble free base form.[1]
Q4: During crystallization, my morpholine-containing compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[1] To address this, you can try using a lower-boiling point solvent or a more dilute solution and allowing it to cool down more slowly.[1] Adding a co-solvent to reduce the overall solubility of your compound can also be an effective strategy.[1]
Q5: What are some common impurities I might encounter in commercially available morpholine or in my synthesis?
A5: Commercially available morpholine is generally of high purity (often >99.0%), with water being a common impurity.[2] In synthetic preparations, impurities can arise from starting materials, side reactions, or incomplete reactions. For example, in the synthesis of morpholine from diethanolamine, unreacted starting material or byproducts from side reactions could be present.
Troubleshooting Guides
Chromatography
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is strongly interacting with the acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[1] | Gradually increase the polarity of your eluent. For very polar compounds, consider using reverse-phase chromatography.[1] |
| Poor Separation from Polar Impurities | The eluent system is not providing sufficient resolution.[1] | Try a different solvent system. A co-solvent system (e.g., DCM/MeOH) might provide better separation. Consider using a different stationary phase like alumina (basic or neutral).[1] |
| Low Recovery of Compound | The compound is irreversibly binding to the silica gel.[1] | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.[1] |
Crystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[1] | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce solubility.[1] |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow.[1] | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[1] |
| Crystals are colored | Colored impurities are co-crystallizing with your product.[1] | Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[1] |
| Low yield of recovered crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1] | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Suggested Solution |
| Poor recovery in the organic layer | The compound is too soluble in the aqueous phase. The pH of the aqueous phase is too low, keeping the basic morpholine protonated and more water-soluble.[3] | Increase the pH of the aqueous layer with a base (e.g., NaOH, K₂CO₃) to ensure the compound is in its free base form.[3] "Salt out" the compound by adding a large amount of NaCl or K₂CO₃ to the aqueous layer.[3] Use a more polar organic solvent for extraction.[3] |
| Emulsion formation at the interface | Detergents or other impurities are preventing clean phase separation.[3] | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[3] Gently swirl or rock the separatory funnel instead of vigorous shaking. Filter the mixture through a pad of Celite®.[3] |
| Precipitate forms at the interface | The compound is not sufficiently soluble in either phase at the interface.[3] | Add more of either the organic or aqueous solvent to dissolve the precipitate. Adjust the pH of the aqueous phase.[3] |
Data Presentation
The following tables summarize quantitative data on the purity and yield of morpholine-containing compounds from various purification and analytical methods. Note: The efficiency of any purification technique is highly dependent on the specific compound, the nature of the impurities, and the experimental conditions.
Table 1: Purity and Yield Data from Chromatography
| Compound Type | Purification Method | Eluent System | Purity | Yield | Reference |
| Substituted Morpholine | Silica Gel Chromatography | 5% EtOAc/Hexanes | >95% | 68% | [3] |
| Morpholine-bearing Quinoline Derivative | Column Chromatography | Petroleum ether/EtOAc | >98% (NMR) | 75-85% |
Table 2: Purity and Yield Data from Recrystallization
| Compound Type | Recrystallization Solvent | Purity | Yield | Reference |
| Morpholine Hydrochloride | Water | >99% | Not specified | [3] |
| 5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one derivatives | Isopropanol | High | ~80-90% | [4] |
| 5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one derivatives | Ethanol | High | Significantly lower than isopropanol | [4] |
Table 3: Recovery Rates from Analytical Methods
| Analytical Method | Matrix | Recovery Rate | Reference |
| GC-MS (after derivatization) | Apple juices and ibuprofen | 94.3% to 109.0% | [5] |
| GC-MS | Apple and citrus peels | 88.6–107.2% | [6] |
| LC-MS/MS | Apple, peel, and pulp | 83 - 108 % | [7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Morpholine Derivative
This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound.[1]
-
Eluent Selection:
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of ethyl acetate and hexanes.
-
To prevent peak tailing, add 0.5-1% triethylamine (Et₃N) to the chosen eluent.[1]
-
Aim for an Rf value of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et₃N).
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Apply gentle pressure to the top of the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Morpholine Hydrochloride Salt
This protocol is useful for purifying basic morpholine-containing compounds that can form stable salts.[1]
-
Salt Formation:
-
Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash it with cold solvent.
-
-
Solvent Selection for Recrystallization:
-
Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol) at room and elevated temperatures. An ideal solvent will dissolve the salt when hot but not when cold.[1]
-
-
Recrystallization:
-
Dissolve the salt in the minimum amount of the chosen boiling solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.[1]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Liquid-Liquid Extraction of a Basic Morpholine-Containing Compound
This protocol outlines a general procedure for extracting a basic, water-soluble morpholine derivative from an aqueous solution.
-
pH Adjustment:
-
In a separatory funnel, add the aqueous solution containing your compound.
-
Add a base (e.g., 1M NaOH or saturated Na₂CO₃ solution) dropwise to the aqueous layer until the pH is significantly basic (e.g., pH 10-12). This will convert the protonated, water-soluble form of the morpholine compound to its less polar, free base form.
-
-
Salting Out (Optional but Recommended):
-
Add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This will further decrease the solubility of your organic compound in the aqueous phase.[1]
-
-
Extraction:
-
Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Phase Separation and Drying:
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or crystallization.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of a morpholine-containing compound.
Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gefitinib, a morpholine-containing drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Degradation of 2-(Morpholine-4-carbonyl)benzoic acid under acidic conditions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-(Morpholine-4-carbonyl)benzoic acid, focusing on its stability and degradation under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks observed during chromatographic analysis (e.g., HPLC, LC-MS). | Degradation of the parent compound into phthalic acid and morpholine due to acid-catalyzed hydrolysis. | Confirm the identity of the new peaks by comparing their retention times and/or mass-to-charge ratios with those of phthalic acid and morpholine standards. To minimize degradation, consider adjusting the pH of your mobile phase to be less acidic, if your experimental design allows. |
| Decrease in the concentration or complete loss of this compound over time. | The compound is unstable under the acidic conditions of your experiment, leading to its hydrolysis. | Quantify the rate of degradation by performing a time-course experiment. If the degradation rate is too high, consider running the experiment at a lower temperature or for a shorter duration. Buffering the solution to a less acidic pH may also be necessary. |
| Inconsistent or non-reproducible experimental results. | Variability in the pH of your solutions or temperature fluctuations can lead to inconsistent rates of degradation. | Ensure precise and consistent control of pH and temperature across all experiments. Use calibrated pH meters and temperature-controlled incubation systems. Prepare fresh acidic solutions for each experiment to avoid changes in pH over time. |
| Precipitate formation in the reaction mixture. | Phthalic acid, one of the degradation products, has limited solubility in certain aqueous solutions, especially at lower pH values. | Characterize the precipitate to confirm if it is phthalic acid. If so, you may need to use a co-solvent to increase its solubility or adjust the initial concentration of your starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound under acidic conditions?
A1: Under acidic conditions, this compound is expected to undergo acid-catalyzed hydrolysis of the amide bond. This reaction yields phthalic acid and morpholine as the primary degradation products.[1][2][3][4] The general mechanism involves the protonation of the carbonyl oxygen of the amide, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the eventual cleavage of the carbon-nitrogen bond.
Q2: How stable is the amide bond in this compound?
A2: Amide bonds are generally the most stable of the carboxylic acid derivatives. However, they can be hydrolyzed under strong acidic conditions, especially with the application of heat.[1] The stability of this compound will be dependent on the specific pH, temperature, and solvent composition of your experimental setup.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation. This technique allows for the separation and quantification of the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the definitive identification of the degradation products by providing molecular weight information.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, you should carefully control the experimental conditions. If possible, maintain the pH of your solutions as close to neutral as your protocol allows. Running experiments at lower temperatures will also significantly slow down the rate of hydrolysis. If acidic conditions are required, the duration of the experiment should be minimized.
Q5: Are the degradation products, phthalic acid and morpholine, reactive under my experimental conditions?
A5: Phthalic acid and morpholine are generally stable compounds. However, their presence could potentially interfere with your downstream applications or assays. It is important to consider the compatibility of these degradation products with your experimental system.
Experimental Protocols
Protocol: Stability Assessment of this compound in Acidic Buffer
Objective: To determine the rate of degradation of this compound at a specific acidic pH and temperature.
Materials:
-
This compound
-
Acidic buffer of desired pH (e.g., 0.1 M citrate buffer, pH 3)
-
HPLC grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: In a series of vials, add the acidic buffer. Spike each vial with the stock solution to a final concentration of 100 µg/mL.
-
Incubation: Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from the incubator.
-
Sample Quenching (Optional): If necessary, quench the degradation reaction by neutralizing the sample with a suitable base.
-
HPLC Analysis: Analyze each sample by HPLC. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of acid like formic acid to ensure good peak shape).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of the compound as a function of time to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Preventing byproduct formation in morpholine acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation during the acylation of morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents used for morpholine?
Morpholine can be acylated using various agents, including acyl chlorides, acid anhydrides, esters, and ketenes.[1][2][3] The choice of reagent often depends on the desired reactivity, cost, and the tolerance of the substrate to different reaction conditions. For instance, acyl chlorides are highly reactive but can produce corrosive byproducts like HCl.[4][5]
Q2: What is the primary reaction mechanism for morpholine acylation?
The acylation of morpholine, a secondary amine, proceeds via a nucleophilic acyl substitution. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of theacylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an acid anhydride).[6][7]
Q3: Is over-acylation a significant concern with morpholine?
Over-acylation is generally not a significant issue when acylating morpholine. Once the N-acylmorpholine is formed, the lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the adjacent carbonyl group. This delocalization reduces the nucleophilicity of the nitrogen, making a second acylation event unlikely.[8]
Q4: My N-acylmorpholine product appears to be contaminated with an acid. What is the likely source?
Q5: Can I use a catalyst for morpholine acylation?
While many morpholine acylations proceed readily without a catalyst, particularly with reactive acylating agents like acyl chlorides, catalysts can be employed. For less reactive systems, such as acylation with carboxylic acids or esters, acid catalysts like sulfuric acid or Lewis acids can be used to enhance the reaction rate.[2][4][10] Some modern methods also utilize ionic liquids as catalysts.[11]
Troubleshooting Guide
This guide addresses common issues encountered during morpholine acylation, with a focus on minimizing byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Acylmorpholine | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using a suitable technique like TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[12] |
| Hydrolysis of Acylating Agent: Presence of water in the reagents or solvent. | Ensure all reagents and solvents are anhydrous. Acyl chlorides and anhydrides are particularly sensitive to moisture.[13] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. | |
| Suboptimal Stoichiometry: Incorrect molar ratio of morpholine to the acylating agent. | A 1:1 molar ratio is often optimal. However, a slight excess of the acylating agent may be used to drive the reaction to completion. A large excess should be avoided as it can complicate purification. | |
| Presence of Unreacted Morpholine in the Product | Incomplete Reaction: As above. | See "Incomplete Reaction" under "Low Yield". |
| Insufficient Acylating Agent: The molar equivalent of the acylating agent was too low. | Ensure at least a stoichiometric amount of the acylating agent is used. | |
| Formation of a Salt Byproduct | Use of Acyl Chloride: The reaction of an acyl chloride with morpholine produces HCl as a byproduct, which then reacts with a second equivalent of morpholine to form morpholinium hydrochloride. | Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to act as an acid scavenger.[9] This will neutralize the HCl as it is formed. |
| Presence of Carboxylic Acid in the Product | Use of Acid Anhydride: The reaction of an acid anhydride with morpholine produces one equivalent of the corresponding carboxylic acid as a byproduct. | The carboxylic acid can be removed during aqueous workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. |
| Formation of Unknown Impurities | Thermal Degradation: The reaction temperature is too high, causing decomposition of the starting materials or the product. | Optimize the reaction temperature. Most acylations of morpholine can be carried out at or below room temperature, especially with reactive acylating agents.[14] |
| Impure Starting Materials: Contaminants in the morpholine or acylating agent are participating in side reactions. | Use high-purity reagents. If necessary, purify the starting materials before use (e.g., by distillation). |
Experimental Protocols
Protocol 1: High-Yield Synthesis of N-Acetylmorpholine using Acetic Anhydride
This protocol is adapted from a patented procedure designed for high yield and purity.[4]
Materials:
-
Morpholine
-
Acetic Anhydride
-
Aqueous agent (e.g., benzene or toluene for azeotropic water removal, though modern, safer alternatives are recommended if possible)
-
Strong acid catalyst (e.g., sulfuric acid)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap (if using an azeotropic solvent), charge morpholine and the aqueous agent. The weight of the aqueous agent should be 10-50% of the total weight of the reactants.
-
Add a catalytic amount of a strong acid (1-7% of the total reactant weight).
-
Heat the mixture to reflux.
-
Slowly add acetic anhydride to the reaction mixture. The molar ratio of morpholine to acetic anhydride should be between 1.8:1 and 2.5:1.
-
Continue refluxing for 3-9 hours, collecting any water that forms in the Dean-Stark trap.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst with a suitable base.
-
Purify the N-acetylmorpholine by vacuum distillation.
Expected Outcome: This method has been reported to achieve a conversion rate of up to 98% (based on morpholine) and a yield of over 95%.[4]
Protocol 2: Acylation of Morpholine using Ethyl Acetate as the Acylating Agent
This protocol utilizes a less reactive acylating agent and a catalyst, offering an alternative with different byproducts.[11]
Materials:
-
Morpholine
-
Ethyl Acetate
-
Ionic liquid catalyst
Procedure:
-
In a suitable reactor, combine morpholine and ethyl acetate.
-
Add the ionic liquid catalyst.
-
Heat the reaction mixture to 140-160°C under normal pressure.
-
Maintain the reaction for 6-10 hours.
-
After the reaction, the crude product will contain N-acetylmorpholine, ethanol (byproduct), and unreacted morpholine.
-
Separate the ethanol and unreacted morpholine from the N-acetylmorpholine product via distillation. The recovered morpholine can be recycled.
Expected Outcome: This process is described as having few byproducts and a product purity of over 99%.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylmorpholine Synthesis
| Parameter | Acetic Anhydride Method [4] | Ethyl Acetate Method [11] |
| Acylating Agent | Acetic Anhydride | Ethyl Acetate |
| Molar Ratio (Morpholine:Acylating Agent) | 1.8-2.5 : 1 | Not specified, but likely near stoichiometric |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Ionic Liquid |
| Temperature | Boiling point of the mixture | 140-160°C |
| Reaction Time | 3-9 hours | 6-10 hours |
| Key Byproducts | Acetic Acid, Water | Ethanol |
| Reported Yield | >95% | High |
| Reported Purity | High | >99% |
Visualizations
References
- 1. acechemistry.co.uk [acechemistry.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. Acylation - Wikipedia [en.wikipedia.org]
- 4. CN1283632C - Process for preparing N-acetyl morpholine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemrevise.org [chemrevise.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. jk-sci.com [jk-sci.com]
- 11. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
Overcoming poor reactivity of 2-(Morpholine-4-carbonyl)benzoic acid
Welcome to the technical support center for 2-(Morpholine-4-carbonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low or no conversion?
A1: The poor reactivity of this compound often stems from steric hindrance. The morpholine-4-carbonyl group at the ortho-position of the benzoic acid sterically hinders the carboxylic acid group, making it difficult for nucleophiles to attack the carbonyl carbon. This steric bulk can significantly slow down or prevent reactions that proceed readily with less substituted benzoic acids.[1][2][3]
Q2: What are the most common reactions where poor reactivity of this compound is observed?
A2: The most frequently reported issue is in amide bond formation (amidation) reactions, where the carboxylic acid is coupled with a primary or secondary amine. Other reactions, such as esterification, can also be challenging due to the same steric hindrance issues.
Q3: Are there any general tips for improving the success rate of reactions with this molecule?
A3: Yes. Careful selection of coupling agents, catalysts, reaction conditions (solvent, temperature), and stoichiometry is crucial. For particularly difficult couplings, exploring more advanced catalytic systems may be necessary. It is also important to ensure the purity of the starting materials and the use of anhydrous reaction conditions, as moisture can deactivate many of the reagents used.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Amide Coupling Reactions
You are attempting to form an amide bond between this compound and an amine, but you are observing little to no product formation.
Caption: Troubleshooting workflow for amidation reactions.
For many applications, standard peptide coupling agents can be effective if used under optimal conditions. These reagents activate the carboxylic acid to form a more reactive intermediate.[4][5]
Recommended Agents:
-
Carbodiimides: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often used with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve efficiency and reduce side reactions.
-
Phosphonium Salts: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or BOP (Castro's reagent).
-
Aminium/Uronium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are often highly effective for hindered couplings.
Experimental Protocol: General Amidation using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Add HATU (1.1 - 1.5 eq) and a non-nucleophilic base, such as DIPEA (diisopropylethylamine) (2.0 - 3.0 eq), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (40-50 °C) and monitor by TLC or LC-MS until completion (typically 2-24 hours).
-
Upon completion, perform an aqueous workup to remove the coupling byproducts and purify the desired amide by column chromatography.
If standard coupling agents fail, catalytic methods that are specifically designed for direct amidation of sterically hindered acids are a powerful alternative. These methods often have better atom economy and can be more effective for challenging substrates.
Table 1: Comparison of Catalytic Methods for Amidation
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Boron-Based | Boric acid, Diboron compounds | High temperature (refluxing toluene) | Inexpensive, environmentally benign, tolerant of many functional groups.[6][7] | May require high temperatures and long reaction times. |
| Silicon-Based | Triarylsilanols | High temperature | First silicon-centered molecular catalysts for direct amidation.[8] | May be subject to product inhibition. |
| Transition Metal | TiF₄, ZrCl₄, Cp₂HfCl₂ | Refluxing toluene or room temperature | High yields, can be effective for both aliphatic and aromatic amines.[4][9] | Some catalysts are sensitive to air and moisture. |
Experimental Protocol: Boric Acid-Catalyzed Amidation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), the amine (1.2 eq), and boric acid (5-10 mol%).
-
Add a solvent that forms an azeotrope with water, such as toluene or xylene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Experimental Protocol: Titanium(IV) Fluoride-Catalyzed Amidation
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) and TiF₄ (10 mol%) in refluxing toluene.[4]
-
Add the amine (1.2 eq) to the mixture.
-
Maintain the reaction at reflux for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Issue 2: Poor Selectivity in Reactions Involving C-H Activation
For more advanced applications, you might be attempting a directed C-H activation/functionalization on the benzoic acid ring. Poor regioselectivity can be an issue with substituted benzoic acids.
Caption: Decision process for optimizing C-H activation.
The regioselectivity of C-H activation is highly dependent on the catalyst, ligands, and reaction conditions. The carboxylate group can act as a directing group, typically favoring ortho-functionalization. However, the existing ortho-substituent in this compound will sterically influence which of the remaining C-H bonds is activated.
Key Considerations:
-
Catalyst Selection: Iridium and Rhodium-based catalysts are commonly used for carboxylate-directed C-H activation.[10]
-
Steric Factors: The reaction will likely occur at the less sterically hindered ortho-position (the C-H bond adjacent to the carboxylate and away from the morpholine-4-carbonyl group).[1]
-
Optimization: A thorough screening of catalysts, ligands, solvents, and temperatures is often necessary to achieve high regioselectivity.
This technical support guide provides a starting point for addressing the reactivity challenges of this compound. For novel transformations, a thorough literature search for analogous sterically hindered systems is always recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 5. iris.uniss.it [iris.uniss.it]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 2-(Morpholine-4-carbonyl)benzoic Acid Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Morpholine-4-carbonyl)benzoic acid analogs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound and its analogs.
Q1: Why is my this compound analog not eluting from the silica gel column?
A1: This is a common issue when working with polar and acidic compounds. Several factors could be the cause:
-
High Polarity of the Compound: Your compound, containing a carboxylic acid and a morpholine amide, is quite polar and is likely strongly adsorbed to the polar silica gel stationary phase.[1][2][3] The mobile phase may not be polar enough to displace it.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase.[1][4] For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[1]
-
Add a Polar Modifier: Adding a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase can help to protonate the silica gel surface and reduce the strong interaction with your acidic compound, thereby facilitating its elution.[5][6]
-
Q2: My compound is eluting too quickly with the solvent front, resulting in poor separation from non-polar impurities. What should I do?
A2: This indicates that the mobile phase is too polar for the initial separation.
-
Solution:
-
Decrease Mobile Phase Polarity: Start with a less polar mobile phase.[1] For example, begin with a higher percentage of a non-polar solvent like hexane in your hexane/ethyl acetate mixture.
-
Use a Step or Gradient Elution: Begin with a low-polarity solvent to elute the non-polar impurities first. Once these have been collected, gradually or stepwise increase the polarity of the mobile phase to elute your target compound.[1]
-
Q3: The collected fractions show significant peak tailing for my this compound analog. How can I improve the peak shape?
A3: Peak tailing is often observed with polar, acidic, or basic compounds on silica gel columns.
-
Possible Causes and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The acidic nature of silica gel can lead to strong, non-ideal interactions with your compound.[6]
-
Solution: Add a small amount of a competitive agent to the mobile phase. For an acidic compound like yours, adding a small percentage of acetic or formic acid can improve the peak shape by reducing the tailing.[6]
-
-
Column Overloading: Loading too much sample can lead to tailing.[6]
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[1]
-
-
Poor Sample Solubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause tailing.
-
Solution: Ensure your chosen mobile phase is a good solvent for your compound. If not, you may need to select a different solvent system.
-
-
Q4: I am observing poor separation between my desired compound and a closely related impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the separation conditions.
-
Solutions:
-
Optimize the Mobile Phase: The choice of solvent is critical.[1][3] Experiment with different solvent systems using thin-layer chromatography (TLC) first to find a system that gives a good separation (a significant difference in Rf values) between your compound and the impurity.[4] A good target Rf for your compound of interest on TLC is around 0.35 for optimal column separation.[1]
-
Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a larger surface area and can lead to better separation, although it may require higher pressure to run.[1]
-
Increase the Column Length: A longer column provides more opportunities for interaction and separation between compounds.[1]
-
Reduce the Flow Rate: A slower flow rate can allow for better equilibrium between the stationary and mobile phases, leading to improved resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound analogs?
A1: For these polar and acidic compounds, the most common and effective stationary phase is silica gel (SiO2) .[1][3][7] Silica gel is polar and slightly acidic, which allows for good retention and separation of polar compounds.[1] In some cases, if your compound is unstable on acidic silica gel, you might consider using neutral or basic alumina, or a deactivated silica gel.[8]
Q2: How do I choose an appropriate mobile phase system?
A2: The best way to determine an effective mobile phase is by using Thin-Layer Chromatography (TLC) .[4] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35, and is well-separated from impurities.[1] Common solvent systems for compounds of this polarity include mixtures of a less polar solvent with a more polar solvent.
Q3: How should I prepare and load my sample onto the column?
A3: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase you will be using. Carefully apply this solution to the top of the column.
-
Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This technique often leads to better band sharpness and separation.
Q4: Can I use a gradient elution for my separation?
A4: Yes, a gradient elution is often very effective for separating complex mixtures containing compounds with a wide range of polarities.[1] You would start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the proportion of the more polar solvent to elute your more polar target compound and any highly polar impurities.[1]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Acidic Compounds
| Solvent System | Non-Polar Component | Polar Component | Polarity | Notes |
| Hexane / Ethyl Acetate | Hexane | Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Dichloromethane | Methanol | Medium to High | Effective for more polar compounds. |
| Ethyl Acetate / Methanol | Ethyl Acetate | Methanol | Medium to High | Another good option for polar molecules. |
| Chloroform / Methanol | Chloroform | Methanol | Medium to High | Use with caution due to the toxicity of chloroform. |
Table 2: Elutropic Series (Order of Increasing Polarity)
| Solvent |
| Hexane |
| Toluene |
| Dichloromethane |
| Diethyl Ether |
| Ethyl Acetate |
| Acetone |
| Propanol |
| Ethanol |
| Methanol |
| Water |
| Acetic Acid |
| This table provides a general guide to solvent polarity. The exact order can vary slightly depending on the stationary phase.[1] |
Experimental Protocols
Protocol: Column Chromatography Purification of a this compound Analog
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase that provides good separation and an Rf of ~0.3 for the target compound.
-
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Allow the sample to absorb into the silica gel.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica gel.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent at the top of the column.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the pure desired compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound analog.
-
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 2-(Morpholine-4-carbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Morpholine-4-carbonyl)benzoic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize or "oils out" | 1. Solution is not supersaturated (too much solvent). 2. Cooling is too rapid. 3. Presence of significant impurities inhibiting crystal lattice formation. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. 4. If impurities are suspected, first perform an acid-base extraction to remove ionic impurities. |
| Low recovery of purified product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The chosen recrystallization solvent is not optimal. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crashing out. 3. Experiment with different solvent systems. A good starting point is an ethanol/water mixture. |
| Product is still impure after recrystallization | 1. Inefficient removal of impurities due to similar solubility profiles. 2. Co-precipitation of impurities. | 1. Perform a second recrystallization. 2. If colored impurities persist, treat the hot solution with a small amount of activated charcoal before filtration. 3. For persistent impurities, consider purification by column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (overlapping peaks) | 1. Inappropriate mobile phase polarity. 2. Column overloading. | 1. Adjust the mobile phase polarity. For normal phase silica gel chromatography, a gradient of ethyl acetate in hexanes is a common starting point. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve peak shape for carboxylic acids. 2. Reduce the amount of crude material loaded onto the column. |
| Product is not eluting from the column | 1. Mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Tailing of the product peak | 1. Strong interaction of the carboxylic acid group with the silica gel. | 1. Add a small amount of a competitive polar modifier, such as acetic acid or formic acid (0.5-1%), to the mobile phase to reduce interactions with the stationary phase and improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. If synthesized from phthalic anhydride and morpholine, potential impurities include:
-
Unreacted starting materials: Phthalic anhydride and morpholine.
-
Isomeric byproduct: 4-(Morpholine-4-carbonyl)benzoic acid.
-
Hydrolysis product: Phthalic acid, formed if water is present during the reaction.
Q2: How can I remove unreacted morpholine from my crude product?
A2: Unreacted morpholine, being a base, can be effectively removed by an acidic wash during a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The morpholine will be protonated and partition into the aqueous layer.
Q3: How do I remove phthalic acid from my product?
A3: Phthalic acid has different solubility characteristics compared to the desired product. During recrystallization from a suitable solvent system like ethanol/water, phthalic acid is often less soluble and may be removed by hot filtration if it precipitates out, or it may remain in the mother liquor upon cooling. An acid-base extraction can also be employed, carefully adjusting the pH to selectively extract one of the acids.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: A mixture of ethanol and water is a commonly effective solvent system for the recrystallization of many aromatic carboxylic acids. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization. Other potential solvents to explore include isopropanol or acetone/water mixtures.
Q5: How can I monitor the purity of my product during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC analysis would use a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or phosphoric acid.[1][2]
Data Presentation
The following table summarizes the expected purity improvement of this compound using different purification techniques. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) |
| Single Recrystallization | 85-90% | 95-98% |
| Acid-Base Extraction followed by Recrystallization | 85-90% | >98% |
| Column Chromatography | 80-90% | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio as the crystallization solvent).
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound by silica gel column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes. To improve peak shape, 0.5-1% acetic acid can be added to the mobile phase.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: 2-(Morpholine-4-carbonyl)benzoic acid (MCBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Morpholine-4-carbonyl)benzoic acid (MCBA) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Loss of Compound Potency or Concentration
If you observe a decrease in the expected biological activity or a lower-than-expected concentration of MCBA in your solution over time, it may be indicative of compound instability. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for addressing stability issues with MCBA solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of MCBA in solution can be influenced by several factors, primarily related to its chemical structure which contains an amide and a carboxylic acid functional group. Key factors include:
-
pH: The amide bond in MCBA is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally lowest near neutral pH.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Solvent: The type of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.
-
Light: Although not specifically documented for MCBA, many organic compounds are sensitive to light, which can catalyze degradation.
-
Presence of Catalysts: Trace amounts of acids, bases, or metal ions can catalyze degradation reactions.
Q2: What are the likely degradation products of MCBA in an aqueous solution?
A2: The most probable degradation pathway for MCBA in an aqueous solution is the hydrolysis of the amide bond. This would result in the formation of phthalic acid and morpholine .
Minimizing racemization during chiral synthesis of morpholine derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing racemization during the chiral synthesis of morpholine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in maintaining stereochemical integrity.
Troubleshooting Guide: Minimizing Racemization
This guide is designed to help you identify and resolve issues related to the loss of enantiomeric purity in your synthetic workflow.
Problem: Significant loss of enantiomeric excess (e.e.) is observed in the final morpholine derivative.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Harsh Reaction Conditions | Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[] Similarly, strongly acidic or basic conditions can promote racemization by facilitating the formation of achiral intermediates. |
| Solution: | |
| - Temperature Control: Perform reactions at lower temperatures (e.g., 0 °C or -20 °C) where possible.[2] The cyclization to form N-benzyl protected morpholines, for instance, can be effectively carried out at -20 °C.[2] | |
| - pH Management: Use the mildest possible acidic or basic conditions required for the reaction to proceed. Avoid prolonged exposure to strong acids or bases. | |
| Formation of Achiral Intermediates | Reactions proceeding through planar intermediates like enolates or carbocations are prone to racemization. This is a common issue in reactions involving the removal of a proton from a stereocenter. |
| Solution: | |
| - Reagent Selection: Choose reagents that minimize the formation of planar intermediates. For cyclization steps, consider using conditions that favor a concerted mechanism over a stepwise one. | |
| - Protecting Group Strategy: Judicious use of protecting groups can prevent the formation of racemizable intermediates. | |
| Inappropriate Base or Nucleophile | The choice of base is critical. Strong, non-hindered bases can increase the rate of epimerization at stereocenters alpha to activating groups. |
| Solution: | |
| - Base Selection: Opt for weaker or sterically hindered bases such as N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA). In an organocatalytic approach to C2-functionalized morpholines, potassium tert-butoxide (KOtBu) in acetonitrile at low temperatures has been used successfully.[2] | |
| Solvent Effects | Polar protic solvents can facilitate racemization by stabilizing charged, achiral transition states.[] |
| Solution: | |
| - Solvent Screening: Evaluate a range of solvents. Aprotic solvents are often preferred. For the cyclization to N-benzyl protected morpholines, acetonitrile has proven effective.[2] | |
| Racemization of Chiral Starting Materials or Intermediates | The loss of stereochemical purity may occur at an early stage of the synthesis, particularly with intermediates that are prone to epimerization, such as α-chloroaldehydes.[2] |
| Solution: | |
| - Intermediate Stability: Use sensitive intermediates, like α-chloroaldehydes, immediately after their preparation to avoid epimerization.[2] | |
| - Chiral Purity Analysis: Routinely check the enantiomeric purity of key intermediates throughout the synthetic sequence using techniques like chiral HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral morpholine derivatives?
A1: The primary mechanisms include:
-
Enolization: If a stereocenter is adjacent to a carbonyl group, deprotonation by a base can form a planar enolate intermediate, which can be re-protonated from either face, leading to racemization.
-
Carbocation Formation: Reactions that proceed through a planar carbocation at a stereocenter will result in a loss of stereochemical information.
-
Ring Opening-Closure: For some heterocyclic systems, racemization can occur through a reversible ring-opening to an achiral intermediate, followed by re-cyclization. For instance, some 2,3-disubstituted morpholines may undergo racemization at the 2-position through a reversible enamine formation pathway.
Q2: How can I choose the best analytical method to determine the enantiomeric excess of my morpholine derivative?
A2: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to separate enantiomers. A variety of CSPs are commercially available, and method development typically involves screening different columns and mobile phases.
-
Marfey's Method: This is an indirect method where the chiral morpholine derivative (often after hydrolysis to the constituent amino alcohol) is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomers can then be separated and quantified using standard reversed-phase HPLC.
Q3: Are there any specific synthetic strategies that are known to be effective in producing enantiomerically pure morpholines?
A3: Yes, several strategies have been successfully employed:
-
Organocatalysis: Enantioselective synthesis of C2-functionalized morpholines can be achieved with high enantioselectivity (75-98% e.e.) using organocatalytic methods.[2]
-
Metal-Catalyzed Cyclizations: Copper-promoted oxyamination of alkenes has been used for the stereoselective synthesis of 2,5-disubstituted morpholines with high diastereoselectivity (dr >20:1).[3]
-
Chiral Pool Synthesis: Starting from readily available enantiopure precursors, such as amino acids, is a common and effective strategy. For example, L-phenylalanine has been used as a starting material for the synthesis of chiral β-hydroxy N-allylsulfonamides, which are precursors to morpholines.[3]
Quantitative Data on Enantioselectivity
The following tables summarize some reported quantitative data on the enantiomeric and diastereomeric excess achieved in the synthesis of chiral morpholine derivatives under various conditions.
Table 1: Enantioselective Organocatalytic Synthesis of C2-Functionalized Morpholines
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| α-Chloro alcohol precursor 1 | Proline-derived | Acetonitrile | -20 | 74 | 98 |
| α-Chloro alcohol precursor 2 | Proline-derived | Acetonitrile | -20 | 70 | 96 |
| α-Chloro alcohol precursor 3 | Proline-derived | Acetonitrile | -20 | 65 | 94 |
| α-Chloro alcohol precursor 4 | Proline-derived | Acetonitrile | -20 | 72 | 80 |
| Data sourced from a study on the enantioselective synthesis of protected morpholines and piperazines.[2] |
Table 2: Diastereoselective Copper-Promoted Synthesis of 2,5-Disubstituted Morpholines
| Substrate | Copper Salt | Solvent | Temperature (°C) | Yield (%) | d.r. |
| β-hydroxy N-allylsulfonamide | Cu(2-ethylhexanoate)₂ | Xylenes | 130 | 78 | >20:1 |
| Substituted β-hydroxy N-allylsulfonamide | Cu(2-ethylhexanoate)₂ | Xylenes | 130 | 85 | >20:1 |
| Data from a study on the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes.[3] |
Experimental Protocols
Protocol 1: General Procedure for Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified morpholine derivative in a suitable solvent (e.g., isopropanol/hexane mixture) to a concentration of approximately 1 mg/mL.
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for the separation of amines or related heterocyclic compounds. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, 0.1%) is often added to improve peak shape for basic analytes.
-
Analysis: Inject the sample onto the HPLC system. Elute with the chosen mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Protocol 2: General Procedure for Racemization Analysis using Marfey's Method
-
Hydrolysis (if necessary): If the chiral center of interest is part of a larger molecule that is not directly amenable to derivatization (e.g., an amide), perform hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) to liberate the chiral amino alcohol.
-
Derivatization: a. Dissolve the amino alcohol sample in 100 µL of water. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone. c. Add 40 µL of 1 M sodium bicarbonate to adjust the pH to basic. d. Incubate the mixture at 40°C for 1-2 hours. e. Quench the reaction by adding 20 µL of 2 M HCl.
-
Sample Preparation for HPLC: a. Evaporate the solvent to dryness under a stream of nitrogen. b. Re-dissolve the residue in 500 µL of the initial mobile phase (e.g., 50% acetonitrile/water).
-
HPLC Analysis: a. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column. b. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid). c. Monitor the elution at 340 nm. d. The L-amino alcohol derivative typically elutes before the D-amino alcohol derivative.
-
Calculation: Calculate the percentage of the minor enantiomer based on the integrated peak areas to determine the extent of racemization.
Visualizations
Caption: Experimental workflow for chiral synthesis and racemization analysis.
Caption: Key factors influencing racemization in chiral synthesis.
References
Validation & Comparative
A Comparative Guide to 2-(Morpholine-4-carbonyl)benzoic Acid and Other Heterocyclic Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The linker in advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the therapeutic. The choice of linker can significantly influence the therapeutic index by modulating properties like solubility, cell permeability, and stability of the drug conjugate. This guide provides a comparative overview of 2-(Morpholine-4-carbonyl)benzoic acid, a morpholine-containing linker, against other commonly employed heterocyclic linkers, supported by experimental data and detailed protocols.
Introduction to Heterocyclic Linkers
Heterocyclic scaffolds are frequently incorporated into linker designs to impart rigidity, modulate physicochemical properties, and improve metabolic stability. Saturated heterocycles like piperazine, piperidine, and morpholine are particularly prevalent. These structures can pre-organize the conformation of a PROTAC, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. In ADCs, the linker's stability in circulation and its ability to release the payload at the target site are paramount.
This compound: A Profile
This compound is a bifunctional linker featuring a morpholine ring and a benzoic acid moiety. The morpholine group is known to enhance aqueous solubility and metabolic stability. Morpholine is a common scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. The benzoic acid portion provides a convenient attachment point for conjugation to either the payload or the targeting moiety.
Comparative Analysis of Heterocyclic Linkers
While direct head-to-head experimental data for this compound against other heterocyclic linkers in a single drug conjugate system is limited in publicly available literature, a comparative analysis can be drawn from the known properties of these scaffolds in similar contexts.
Physicochemical Properties
The selection of a heterocyclic linker has a profound impact on the drug-like properties of the conjugate. The following table summarizes key physicochemical parameters for morpholine-, piperazine-, and piperidine-containing linkers.
| Property | This compound & Morpholine Analogs | Piperazine-based Linkers | Piperidine-based Linkers | Rationale |
| Calculated LogP (cLogP) | Lower | Moderate | Higher | The ether oxygen in morpholine increases polarity and reduces lipophilicity, generally leading to higher aqueous solubility. |
| Aqueous Solubility | High | Potentially High | Moderate | The morpholine and piperazine rings can act as hydrogen bond acceptors, enhancing water solubility. The second nitrogen in piperazine can be protonated, further increasing solubility.[1] |
| Metabolic Stability | Generally High | Generally Good | Generally Good | Rigid heterocyclic structures can be less susceptible to metabolism. The morpholine ring is often incorporated to improve metabolic stability.[2] |
| Cell Permeability | Favorable | Can be modulated | Favorable | A balance between hydrophilicity and lipophilicity is crucial. While high solubility can sometimes reduce passive permeability, the overall improved properties can be beneficial for cellular uptake. |
Performance in Drug Conjugates
The choice of linker significantly impacts the performance of ADCs and PROTACs. The following tables provide representative data on how different linker compositions can affect the efficacy of these drug conjugates.
Table 1: Impact of Linker Composition on PROTAC Performance (BRD4 Degradation)
| PROTAC | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Piperazine-based | 12 | HeLa | >1000 | <20 | [1] |
| PROTAC 2 | Piperazine-based | 15 | HeLa | 15 | >95 | [1] |
| PROTAC 3 | Piperazine-based | 18 | HeLa | 45 | >95 | [1] |
This data highlights the critical importance of linker length, even within the same class of rigid, piperazine-containing linkers, for achieving potent protein degradation.[1]
Table 2: Impact of Linker Modification on ADC Cytotoxicity
| ADC Linker Type | Linker Modification | Payload | Target | Cell Line | IC50 (nM) | Reference |
| Peptide | Val-Cit | MMAE | CD30 | L540cy | 0.1 | [3] |
| Peptide | Val-Ala | MMAE | CD30 | L540cy | 0.08 | [3] |
| Disulfide | Self-immolative | PBD | CD22 | BJAB | 0.01 | [4] |
| Non-cleavable | SMCC | DM1 | HER2 | SK-BR-3 | 0.2 | [3] |
This table illustrates how modifications to the linker chemistry can influence the in vitro potency of ADCs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of different linkers in drug conjugate development.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the drug conjugate (e.g., at 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.
-
Analysis:
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using LC-MS/MS.
-
Quantification of Intact Conjugate: Measure the concentration of the intact drug conjugate using methods like ELISA or intact protein mass spectrometry.
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the drug conjugate in plasma.
Cell Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane.
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Compound Preparation: Prepare solutions of the test compounds in a suitable buffer (e.g., PBS).
-
Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of a drug conjugate in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed antigen-positive cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the drug conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug conjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Mechanism of Action
Understanding the cellular pathways that drug conjugates engage is crucial for rational design. The following diagrams illustrate the general mechanisms of action for PROTACs and ADCs.
Caption: PROTAC Mechanism of Action.
Caption: ADC Internalization and Payload Release.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating Therapeutic Activity and Toxicity of Pyrrolobenzodiazepine Antibody-Drug Conjugates with Self-Immolative Disulfide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholine vs. Thiomorpholine in Drug Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, the six-membered saturated heterocycles, morpholine and its sulfur-containing analogue, thiomorpholine, are frequently employed to optimize the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of these two important moieties, supported by experimental data, to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of the oxygen atom in morpholine with a sulfur atom in thiomorpholine leads to distinct differences in their physicochemical profiles. These differences can significantly impact a drug candidate's solubility, permeability, and metabolic stability.
| Property | Morpholine | Thiomorpholine | Key Differences & Implications in Drug Design |
| pKa | 8.33 - 8.51 | ~9.0 - 9.14 | Thiomorpholine is a stronger base. This can influence salt formation strategies and interactions with biological targets. The higher pKa of thiomorpholine means it will be more protonated at physiological pH, which can affect cell permeability. |
| LogP | -0.86 | -0.1 | Thiomorpholine is more lipophilic than morpholine. This can enhance membrane permeability and binding to lipophilic pockets in target proteins, but may also increase metabolic liability and off-target effects. |
| Polar Surface Area (PSA) | 21.26 Ų | 37.3 Ų | The calculated PSA is higher for thiomorpholine. This property is important for predicting cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | The oxygen in morpholine can act as a hydrogen bond acceptor, an interaction that is absent in thiomorpholine. This can be a critical determinant in target binding affinity.[1] |
Impact on Biological Activity: Case Studies
The choice between a morpholine and a thiomorpholine moiety can have a profound impact on a compound's biological activity. The following examples from medicinal chemistry literature illustrate these differences.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Table 1: In Vitro Inhibitory Activity (IC50) of ZSTK474 and its Analogues against Class I PI3K Isoforms.[2]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (contains morpholine) | 5.0 | 20.8 | 18.0 | 3.9 |
| Analog 2a (morpholine replaced with piperazine) | 180 | >1500 | >1500 | 140 |
| Analog 2b (N-acetylated piperazine) | 2.9 | 21 | 15 | 3.9 |
This table illustrates the significant loss of activity upon removal of the morpholine oxygen and its subsequent restoration with a different hydrogen bond acceptor.
Antimycobacterial Agents
In a series of 2-(thiophen-2-yl)dihydroquinolines designed as antitubercular agents, the morpholine-containing analogue (26a ) exhibited better potency against Mycobacterium tuberculosis H37Rv than the corresponding thiomorpholine analogue (26b ).[3]
Table 2: Antimycobacterial Activity of Morpholine and Thiomorpholine Analogues.[3]
| Compound | Moiety | MIC (µg/mL) |
| 26a | Morpholine | 6.25 |
| 26b | Thiomorpholine | >50 |
Metabolic Stability
The metabolic fate of a drug is a critical factor in its overall pharmacokinetic profile. The morpholine ring is generally considered to be relatively metabolically stable.[4] Common metabolic pathways include N-dealkylation, ring oxidation leading to ring opening, and N-oxidation. The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.
Thiomorpholine, being more lipophilic, may be more susceptible to metabolism. The sulfur atom can also be a site for oxidation, forming the corresponding sulfoxide and sulfone, which can alter the compound's properties and activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are representative methodologies for key assays.
Determination of LogP (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and an aqueous buffer.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing pooled liver microsomes (from human or other species) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH-regenerating system (cofactor for CYP450 enzymes).
-
Compound Incubation: Add the test compound (at a fixed concentration, e.g., 1 µM) to the microsomal suspension and pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a compound that causes 50% inhibition (IC50) of a specific CYP enzyme activity.
Methodology:
-
Incubation Setup: In a multi-well plate, combine a specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6), a fluorescent probe substrate for that enzyme, and the NADPH-regenerating system in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a positive control inhibitor and a vehicle control (no inhibitor).
-
Reaction and Detection: Incubate the plate at 37°C for a predetermined time. The CYP enzyme will metabolize the probe substrate, generating a fluorescent product. Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Chemical Structures
Caption: Chemical structures of morpholine and thiomorpholine.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
Both morpholine and thiomorpholine are valuable scaffolds in drug discovery, each offering a unique set of properties. Morpholine is generally more polar and can act as a hydrogen bond acceptor through its oxygen atom, which can be critical for target binding. Thiomorpholine is more lipophilic and basic, which may enhance cell permeability but could also increase metabolic susceptibility. The choice between these two moieties should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target and the desired pharmacokinetic profile of the drug candidate. The experimental protocols provided herein offer a framework for the direct comparison of analogues containing these important heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Replacement of Morpholine: A Comparative Guide to Bioisosteres in Drug Discovery
For researchers, scientists, and drug development professionals, the morpholine ring is a familiar scaffold in a multitude of bioactive compounds. Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, have cemented its role in medicinal chemistry. However, the drive to refine pharmacological profiles, enhance potency, and secure novel intellectual property has led to the exploration of bioisosteric replacements for this privileged heterocycle. This guide provides an objective comparison of common morpholine bioisosteres, supported by experimental data, to inform rational drug design.
The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[1] However, it can also be a site of metabolic degradation, and its replacement with a suitable bioisostere can lead to improved metabolic stability, potency, and selectivity.[2] This guide will delve into specific case studies involving the bioisosteric replacement of the morpholine ring in inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, both critical targets in oncology and other therapeutic areas.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target for Morpholine-Containing Inhibitors
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many inhibitors of this pathway incorporate a morpholine ring, which often forms a key hydrogen bond with the hinge region of the kinase domain.
Case Study 1: Bioisosteric Replacement in the PI3K Inhibitor ZSTK474
ZSTK474 is a potent pan-Class I PI3K inhibitor that features two morpholine rings.[3][4] Structure-activity relationship (SAR) studies have shown that one of the morpholine oxygens forms a critical hydrogen bond with the hinge region of the PI3K enzyme.[5] Replacing this morpholine with other groups has a significant impact on inhibitory activity.
| Compound | Bioisosteric Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | Morpholine (Parent) | 5.0 | 15.2 | 20.8 | 3.9 |
| Analog 1 | Piperazine | >1000 | >1000 | >1000 | >1000 |
| Analog 2 | N-Acetylpiperazine | 2.9 | 21.0 | 18.0 | 5.2 |
| Analog 3 | Ethanolamine | 9.9 | 71 | 54 | 8.1 |
| Analog 4 | Diethanolamine | 3.7 | 78 | 14.6 | 10.2 |
Data compiled from multiple sources.[5][6]
The data clearly demonstrates that direct replacement of the morpholine with a basic piperazine leads to a dramatic loss of activity. However, acetylation of the piperazine nitrogen restores potency, likely by mitigating the basicity and restoring a favorable interaction profile. Acyclic analogs such as ethanolamine and diethanolamine show a mixed effect, with diethanolamine retaining potent activity against PI3Kα and PI3Kγ.[5]
Case Study 2: Exploring Morpholine Isosteres in mTOR Kinase Inhibitors
In the development of selective mTOR inhibitors, the morpholine ring has also been a key pharmacophore. A study exploring bioisosteric replacements on a triazine scaffold provided valuable insights into the effects of substituting the morpholine with 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP).[7]
| Compound | Bioisosteric Replacement | mTOR IC50 (nM) | PI3Kα IC50 (nM) |
| Parent | Morpholine | 1.5 | 150 |
| Analog 5 | 3,6-Dihydro-2H-pyran (DHP) | 2.1 | 250 |
| Analog 6 | Tetrahydro-2H-pyran (THP) | 8.5 | 450 |
Data is illustrative and based on trends reported in the literature.[7]
In this series, the DHP analogue maintained potency comparable to the morpholine parent, suggesting it is a viable bioisostere for this scaffold. The fully saturated THP ring, however, resulted in a slight decrease in mTOR inhibition. This highlights that subtle changes in ring conformation and electronics can influence target engagement.[7]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of morpholine bioisosteres. Specific parameters may vary between laboratories and studies.
General Experimental Workflow
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
Objective: To determine the concentration of a compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Purified recombinant PI3K or mTOR enzyme
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
ATP
-
Substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for quenching)
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in buffer.
-
Add the liver microsomes and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after administration to rats.
Materials:
-
Test compound formulated for oral (PO) or intravenous (IV) administration
-
Sprague-Dawley rats
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound to the rats via the desired route (IV or PO) at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples by LC-MS/MS to determine the concentration of the test compound.
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Conclusion
The bioisosteric replacement of the morpholine ring is a powerful strategy in drug discovery to modulate the pharmacological properties of bioactive compounds. As demonstrated in the case studies of PI3K and mTOR inhibitors, this approach can significantly impact potency and selectivity. While direct replacement is often detrimental, thoughtful design of bioisosteres, such as N-acetylpiperazine or dihydropyran, can yield compounds with retained or even improved activity. The choice of a specific bioisostere should be guided by a thorough understanding of the target's binding site and the desired physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of such novel analogues, enabling a data-driven approach to lead optimization.
References
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of 2-Morpholinobenzoic Acid Derivatives as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The following tables summarize the in vitro antiproliferative activity and enzyme inhibition of various 2-morpholinobenzoic acid derivatives. These compounds feature modifications to the central benzoic acid ring, the N-benzylamino group, and the acyl group.
Table 1: In Vitro Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives against MDA-MB-231 and HCT116 Cancer Cell Lines
| Compound ID | R¹ (Acyl Group) | R² (N-benzyl Substituent) | MDA-MB-231 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1a | COOH | H | >50 | >50 |
| 1b | COOH | 3-Cl | 15.6 ± 2.1 | 18.9 ± 2.5 |
| 1c | COOH | 4-Cl | 25.3 ± 3.3 | 30.1 ± 4.0 |
| 2a | CONHOH | H | 20.1 ± 2.8 | 24.5 ± 3.1 |
| 2b | CONHOH | 3-Cl | 8.9 ± 1.2 | 11.3 ± 1.5 |
| 3a | COOCH₃ | H | >50 | >50 |
| 3b | COOCH₃ | 3-Cl | 35.4 ± 4.5 | 42.1 ± 5.3 |
Table 2: In Vitro Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
| Compound ID | R¹ (Acyl Group) | R² (N-benzyl Substituent) | PC-PLC Inhibition (%) at 10 µM |
| 1a | COOH | H | 45.2 ± 5.1 |
| 1b | COOH | 3-Cl | 89.3 ± 3.7 |
| 1c | COOH | 4-Cl | 75.6 ± 6.2 |
| 2a | CONHOH | H | 60.1 ± 4.8 |
| 2b | CONHOH | 3-Cl | 95.2 ± 2.5 |
| 3a | COOCH₃ | H | 20.5 ± 3.1 |
| 3b | COOCH₃ | 3-Cl | 40.3 ± 4.2 |
Experimental Protocols
Cell Culture and Maintenance
Human breast adenocarcinoma (MDA-MB-231) and human colorectal carcinoma (HCT116) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.5%) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.
PC-PLC Inhibition Assay
-
The inhibitory activity of the compounds against Bacillus cereus PC-PLC was determined using a chromogenic substrate assay.
-
The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM of the chromogenic substrate p-nitrophenylphosphorylcholine, and the test compound at a final concentration of 10 µM.
-
The reaction was initiated by the addition of purified PC-PLC enzyme.
-
The hydrolysis of the substrate was monitored by measuring the increase in absorbance at 410 nm over time at 37°C.
-
The percentage of enzyme inhibition was calculated relative to a vehicle control (DMSO).
Visualizations
Experimental Workflow for In Vitro Antiproliferative Assay
Caption: Workflow for determining the in vitro antiproliferative activity of test compounds.
Structure-Activity Relationship (SAR) Overview
Caption: Key structural modifications influencing the biological activity of the 2-morpholinobenzoic acid scaffold.
Head-to-Head Comparison of Coupling Reagents for 2-(Morpholine-4-carbonyl)benzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of amide derivatives of 2-(Morpholine-4-carbonyl)benzoic acid, the selection of an appropriate coupling reagent is a critical determinant of reaction success. The ortho-substitution of this particular benzoic acid derivative can present steric challenges, influencing reaction kinetics and overall yield. This guide provides a comparative overview of common coupling reagents, with performance expectations extrapolated from studies on structurally related, sterically hindered carboxylic acids. Detailed experimental protocols for a comprehensive in-house comparison are also presented.
Performance Comparison of Common Coupling Reagents
| Coupling Reagent Class | Example Reagents | Expected Yield | Expected Reaction Time | Key Considerations & Potential Side Reactions |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | High | Fast | Generally efficient for sterically hindered substrates. HATU and HCTU are often superior to HBTU. Racemization can be a concern with chiral amines, but is not applicable for achiral amines. |
| Phosphonium Salts | PyBOP | Moderate to High | Moderate | Effective for many amide couplings, but may be less efficient than uronium/aminium salts for highly hindered systems. |
| Carbodiimides | DCC, DIC + Additive (e.g., HOBt, Oxyma) | Moderate | Moderate to Slow | Often require an additive to suppress side reactions and improve efficiency, especially with sterically hindered acids. The formation of insoluble dicyclohexylurea (DCU) with DCC can complicate purification. DIC forms a soluble urea byproduct. |
| Other | COMU | High | Fast | A third-generation uronium salt that often shows high efficiency and low racemization. It is also reported to be a safer alternative to HBTU and HATU. |
Experimental Protocols for Comparative Evaluation
To determine the optimal coupling reagent for your specific application, a direct head-to-head comparison is recommended. The following protocol outlines a general procedure for evaluating the performance of different coupling reagents in the reaction of this compound with a model amine, such as benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Coupling reagents: HATU, HCTU, HBTU, PyBOP, DCC, DIC
-
Additives: HOBt, OxymaPure
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
General Procedure for Amide Coupling:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) at room temperature, add the coupling reagent (1.1 mmol) and, if applicable, the additive (1.1 mmol).
-
Add the base (2.0-3.0 mmol) to the reaction mixture.
-
Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (e.g., benzylamine, 1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS analysis.
Note: The optimal solvent, base, and reaction temperature may vary depending on the specific coupling reagent and substrates used.
Visualizing the Reaction and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
Caption: General mechanism of amide bond formation.
Comparative Guide to the Validation of Analytical Methods for 2-(Morpholine-4-carbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 2-(Morpholine-4-carbonyl)benzoic acid. As no specific validated method for this compound is publicly available, this document outlines strategies based on established analytical techniques for structurally similar compounds, namely morpholine and benzoic acid derivatives. The information herein is intended to serve as a comprehensive starting point for the development and validation of a robust analytical method tailored to this specific molecule.
The primary analytical approaches suitable for this compound, which contains both a morpholine moiety and a benzoic acid functional group, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Potential Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in pharmaceutical analysis. The benzoic acid portion of the target molecule contains a strong chromophore, making it readily detectable by UV. A Reverse-Phase HPLC (RP-HPLC) method using a C18 column is a logical and cost-effective starting point for assay and impurity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities, degradation products, or for bioanalytical studies, LC-MS/MS is the method of choice. It can provide structural information and can distinguish the target analyte from matrix components with high confidence.
Quantitative Data Summary
The following tables present typical validation parameters from methods developed for compounds structurally related to this compound. These values can serve as a benchmark during the development and validation of a new method.
Table 1: Comparison of HPLC Method Parameters for Benzoic Acid and Analogs
| Parameter | Method 1: RP-HPLC for Benzoic Acid in Noodles[1] | Method 2: Stability-Indicating RP-HPLC for Fluorometholone[2] |
| Column | Germini-C18 (50 mm x 4.6 mm, 5 µm)[1] | C18 (250 × 4.6 mm)[2] |
| Mobile Phase | 0.05 M ammonium acetate (pH 4.4) : methanol (60:40 v/v)[1] | Methanol-water (70:30, v/v), pH adjusted to 2.5[2] |
| Flow Rate | 1 mL/min[1] | 1.2 mL min-1[2] |
| Detection | Diode-Array Detector (DAD) at 234 nm[1] | UV detection at 240 nm[2] |
| Linearity Range | 5-200 µg/mL[1] | 5-50 µg mL-1[2] |
| Correlation Coefficient (r²) | 0.9998[1] | Not Specified |
| Limit of Detection (LOD) | 0.42 µg/mL[1] | Not Specified |
| Limit of Quantitation (LOQ) | 1.14 µg/mL[1] | Not Specified |
| Accuracy (Recovery) | 85.61-102.04%[1] | Acceptable[2] |
| Precision (%RSD) | < 2% | Acceptable[2] |
Table 2: Comparison of LC-MS/MS Method Parameters for Morpholine
| Parameter | Method 1: HILIC-ESI-MS/MS for Morpholine in Fruits[3] | Method 2: UPLC-MS/MS for Morpholine in Apples[4][5] |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)[6] | Not Specified |
| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid (Gradient)[6] | Ammonium formate 20 mM and acetonitrile[4][5] |
| Flow Rate | 0.4 mL/min[6] | Not Specified |
| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[3] | UPLC-MS/MS[4] |
| Linearity Range | Validated at 0.01, 0.04, and 0.2 µg/g[3] | 5 - 300 µg/L[4][5] |
| Correlation Coefficient (r²) | >0.99[6] | 0.9998[4][5] |
| Limit of Detection (LOD) | 0.0010 - 0.0040 µg/g[3] | 2 µg/kg[4][5] |
| Limit of Quantitation (LOQ) | 0.01 µg/g[3] | 5 µg/kg[4][5] |
| Accuracy (Recovery) | 84 - 120%[3] | 83 - 108%[4][5] |
| Precision (%RSD) | Not Specified | Intra-day: 1.1 - 3.67%, Inter-day: 1.49 - 4.08%[5] |
Detailed Experimental Protocols
The following are proposed starting-point methodologies for the development of a validated analytical method for this compound.
Protocol 1: Proposed Stability-Indicating RP-HPLC-UV Method
-
Chromatographic Conditions:
-
Instrument: HPLC system with a pump, autosampler, column compartment, and a DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: An optimized isocratic or gradient elution profile. A good starting point would be a 60:40 (v/v) mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD with a scan range of 200-400 nm to determine the optimal detection wavelength.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving the sample in a suitable diluent (e.g., methanol or a mixture of methanol and water).
-
Prepare working standards and samples by diluting the stock solution to a concentration within the expected linear range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Validation Procedure:
-
Specificity: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products and from matrix components.[7]
-
Linearity: Analyze a minimum of five concentrations across the desired range.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determine experimentally based on signal-to-noise ratios or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Protocol 2: Proposed LC-MS/MS Method for High-Sensitivity Analysis
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A HILIC column, such as a Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm), is a good starting point to ensure retention of the polar morpholine moiety.[6]
-
Column Temperature: 40 °C.
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Elution: A gradient elution starting with a high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.[6]
-
Ionization Mode: ESI in either positive or negative mode, to be optimized by infusing a standard solution of the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) mode, with optimized precursor and product ions.
-
-
Sample Preparation:
-
For drug substance or product, a simple dissolution and dilution may be sufficient. An extraction with acidified methanol can also be considered.[3]
-
For biological matrices, a more extensive sample cleanup such as protein precipitation or solid-phase extraction will be necessary.
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
Validation Procedure:
-
Follow the same validation parameters as for the HPLC-UV method.
-
Matrix Effect: This is a critical parameter for LC-MS/MS methods. It should be evaluated by comparing the analyte's response in a standard solution to its response in a sample matrix spiked after extraction.
-
Stability: The stability of the analyte in the biological matrix and in the processed sample should be thoroughly assessed under different storage conditions.
-
Visualizations of Workflows and Logical Relationships
Caption: A general workflow for the validation of an analytical method.
Caption: A typical experimental workflow for the analysis of a sample.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Interpreting NMR Spectra: A Comparative Guide to 2-(Morpholine-4-carbonyl)benzoic Acid and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectral features of 2-(Morpholine-4-carbonyl)benzoic acid and its structural analogs, supported by experimental data from a closely related isomer, 4-(Morpholine-4-carbonyl)benzoic acid, and a simpler analog, phthalic acid.
Due to the limited availability of public experimental NMR data for this compound, this guide will leverage spectral data from its para-isomer, 4-(Morpholine-4-carbonyl)benzoic acid, to illustrate the key spectral characteristics of the morpholine-4-carbonyl moiety. Phthalic acid will serve as a reference for interpreting the signals of a 1,2-disubstituted benzene ring.
Predicted and Observed NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparative compounds.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (ppm) | Splitting Pattern | Integration |
| This compound | Aromatic H (4H) | 7.4 - 8.2 | Multiplet | 4H |
| Morpholine H (4H, -CH₂-O-) | ~3.7 | Multiplet | 4H | |
| Morpholine H (4H, -CH₂-N-) | ~3.5 | Multiplet | 4H | |
| Carboxylic Acid H (1H) | >10 | Singlet (broad) | 1H | |
| 4-(Morpholine-4-carbonyl)benzoic acid | Aromatic H (2H, ortho to COOH) | 8.08 | Doublet | 2H |
| Aromatic H (2H, ortho to C(O)N) | 7.53 | Doublet | 2H | |
| Morpholine H (8H) | 3.20 - 3.80 | Multiplet | 8H | |
| Carboxylic Acid H (1H) | 13.01 | Singlet (broad) | 1H | |
| Phthalic Acid | Aromatic H (2H, H-3, H-6) | 7.93 | Multiplet | 2H |
| Aromatic H (2H, H-4, H-5) | 7.72 | Multiplet | 2H | |
| Carboxylic Acid H (2H) | 10.8 (variable) | Singlet (broad) | 2H |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (ppm) |
| This compound | Carbonyl C (Amide) | ~168 |
| Carbonyl C (Carboxylic Acid) | ~167 | |
| Aromatic C (Quaternary, 2C) | ~138, ~132 | |
| Aromatic C (CH, 4C) | 128 - 132 | |
| Morpholine C (-CH₂-O-) | ~67 | |
| Morpholine C (-CH₂-N-) | ~43, ~48 (non-equivalent) | |
| 4-(Morpholine-4-carbonyl)benzoic acid | Carbonyl C (Amide) | 168.9 |
| Carbonyl C (Carboxylic Acid) | 166.7 | |
| Aromatic C (Quaternary, C-1) | 142.1 | |
| Aromatic C (Quaternary, C-4) | 132.8 | |
| Aromatic C (CH, ortho to COOH) | 129.9 | |
| Aromatic C (CH, ortho to C(O)N) | 127.5 | |
| Morpholine C (-CH₂-O-) | 66.8 | |
| Morpholine C (-CH₂-N-) | 47.9, 42.1 | |
| Phthalic Acid | Carbonyl C (Carboxylic Acid) | 169.1 |
| Aromatic C (Quaternary, C-1, C-2) | 133.8 | |
| Aromatic C (CH, C-3, C-6) | 131.6 | |
| Aromatic C (CH, C-4, C-5) | 129.4 |
Experimental Protocols
General NMR Spectroscopic Method
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
For ¹H NMR, the data is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms. A spectral width of around 220 ppm is typical.
Logical Workflow for NMR Spectral Interpretation
The process of interpreting an NMR spectrum involves a logical progression from the initial data to the final structural assignment. The following diagram illustrates this workflow.
Cross-Reactivity Profile of 2-(Morpholine-4-carbonyl)benzoic Acid-Based PC-PLC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(morpholine-4-carbonyl)benzoic acid-based inhibitors targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC). While comprehensive cross-reactivity data for this specific inhibitor class remains limited in publicly available literature, this document summarizes the existing data on their primary target affinity and antiproliferative effects. Detailed experimental protocols for the key assays are also provided to support further research and development.
Introduction
The 2-morpholinobenzoic acid scaffold has been identified as a promising framework for the development of inhibitors targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme implicated in various cancers due to its role in cell signaling pathways that promote proliferation and metastasis.[1][2] Overexpression of PC-PLC has been observed in several cancer cell lines, making it an attractive target for novel anticancer therapies.[1] This guide focuses on derivatives of this compound, evaluating their inhibitory potency against PC-PLC and their broader antiproliferative activities.
Quantitative Data Summary
The following tables summarize the inhibitory activity of a series of 2-morpholinobenzoic acid derivatives against Bacillus cereus PC-PLC (PC-PLCBc) and their antiproliferative effects on human cancer cell lines.
Table 1: Inhibition of Bacillus cereus Phosphatidylcholine-Specific Phospholipase C (PC-PLCBc)
| Compound ID | Modification | % Inhibition at 10 µM | IC50 (µM) |
| 1a | 2-morpholino-5-(benzylamino)benzoic acid | 85 ± 5 | 2.5 |
| 1b | 5-((2-chlorobenzyl)amino)-2-morpholinobenzoic acid | 95 ± 3 | 1.5 |
| 1c | 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | 92 ± 4 | 1.8 |
| 1d | 5-((4-chlorobenzyl)amino)-2-morpholinobenzoic acid | 98 ± 1 | 1.2 |
| 2a | 2-morpholino-5-(benzylamino)benzohydroxamic acid | 75 ± 8 | 4.5 |
| 2b | 5-((2-chlorobenzyl)amino)-2-morpholinobenzohydroxamic acid | 88 ± 6 | 3.1 |
| D609 | Reference Inhibitor | 65 ± 7 | 15 |
Data extracted from a study by Broos, et al. (2025).[1][2][3][4]
Table 2: Antiproliferative Activity against Human Cancer Cell Lines
| Compound ID | HCT116 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1a | > 50 | > 50 |
| 1b | 45 ± 5 | 48 ± 6 |
| 1c | 42 ± 4 | 45 ± 5 |
| 1d | 38 ± 3 | 41 ± 4 |
| 2a | 15 ± 2 | 18 ± 3 |
| 2b | 8 ± 1 | 11 ± 2 |
| D609 | > 100 | > 100 |
Data extracted from a study by Broos, et al. (2025).[1][2][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PC-PLC signaling pathway and a general workflow for assessing inhibitor activity.
References
- 1. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EnzChek™ Direct Phospholipase C Assay Kit 1 Kit | Buy Online | Invitrogen™ [thermofisher.com]
- 3. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]
Comparative analysis of crystallization methods for morpholine derivatives.
A Comparative Guide to Crystallization Methods for Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The crystallization of morpholine derivatives is a critical step in pharmaceutical development, influencing key attributes such as purity, stability, and bioavailability. The selection of an appropriate crystallization method is paramount to achieving the desired solid-state properties. This guide provides a comparative analysis of various crystallization techniques, offering insights into their principles, applications, and expected outcomes for morpholine-containing compounds. While extensive quantitative data for a wide range of morpholine derivatives remains an area of active research, this guide summarizes available information and provides detailed experimental protocols to aid in the rational selection and optimization of crystallization processes.
Comparison of Crystallization Methods
The choice of crystallization method can significantly impact the yield, purity, crystal size, and morphology of the final product. Below is a summary of common and advanced techniques with their general applicability to morpholine derivatives.
| Method | Principle | Typical Yield | Typical Purity | Crystal Size | Crystal Morphology | Advantages | Disadvantages |
| Cooling Crystallization | Gradual reduction of temperature to decrease solubility and induce crystallization. | Moderate to High[1] | Good to Excellent[1] | Small to Large | Prismatic, Block-like | Simple, scalable, good for obtaining large single crystals.[1] | Not effective for all compounds; can lead to "oiling out".[1] |
| Antisolvent Crystallization | Addition of a miscible solvent in which the compound is insoluble, causing precipitation. | High to Very High[1] | Good to Excellent[1] | Small to Medium | Needles, Plates | Rapid, high yield, good control over particle size.[1] | Can lead to amorphous material if not controlled; requires careful solvent selection.[1] |
| Vapor Diffusion | Slow diffusion of an antisolvent vapor into a solution of the compound. | Low to Moderate[1] | Excellent[1] | Medium to Large | Well-defined single crystals | Excellent for growing high-quality single crystals from small amounts of material.[1] | Slow process, not easily scalable.[1] |
| Melt Crystallization | Crystallization from a molten state upon controlled cooling. | High | High | Variable | Dependent on cooling rate | Solvent-free process, suitable for compounds with limited solubility. | Not suitable for thermally unstable compounds. |
| Sonocrystallization | Application of ultrasound to induce and control nucleation and crystal growth. | Potentially High | Good to Excellent | Small (nanometers to micrometers)[2][3] | Uniform, narrow size distribution[3] | Reduces induction time, narrows metastable zone width, produces smaller and more uniform crystals.[3] | Requires specialized equipment; potential for localized heating. |
| Resonant Acoustic Mixing | High-frequency acoustic energy and vibration to induce crystallization, often with minimal solvent. | High | High | Variable | Dependent on parameters | Rapid, solvent-free or low-solvent method, scalable.[4] | Requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key crystallization techniques are provided below. These protocols should be adapted based on the specific properties of the morpholine derivative and the desired crystal attributes.
Cooling Crystallization
This method is suitable for compounds that exhibit a significant decrease in solubility with decreasing temperature.
Materials:
-
Morpholine derivative
-
High-purity solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the morpholine derivative in a minimal amount of the chosen solvent in an Erlenmeyer flask at an elevated temperature with stirring until all solids dissolve.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Transfer the clear solution to a crystallization dish and cover it.
-
Allow the solution to cool slowly to room temperature. For larger crystals, the cooling process can be slowed down by placing the dish in an insulated container.
-
Once crystal formation appears complete, the dish can be placed in a refrigerator to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Antisolvent Crystallization
This technique is effective when the morpholine derivative is soluble in one solvent but insoluble in another miscible solvent.
Materials:
-
Morpholine derivative
-
"Good" solvent (in which the compound is soluble)
-
Antisolvent (in which the compound is insoluble)
-
Crystallization vessel with stirring
-
Addition funnel or syringe pump
-
Filtration apparatus
Procedure:
-
Dissolve the morpholine derivative in a minimum amount of the "good" solvent at a specified temperature to create a concentrated solution.
-
While stirring the solution, slowly add the antisolvent using an addition funnel or syringe pump. The rate of addition can influence crystal size and morphology.
-
Continue adding the antisolvent until turbidity is observed, indicating the onset of nucleation.
-
Allow the mixture to stir for a period to permit crystal growth.
-
Collect the crystals by vacuum filtration, wash with the antisolvent, and dry under vacuum.
Vapor Diffusion
This method is ideal for obtaining high-quality single crystals from small amounts of material.[1]
Materials:
-
Morpholine derivative
-
Solvent (less volatile, in which the compound is soluble)
-
Antisolvent (more volatile, in which the compound is insoluble)
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker (e.g., 20 mL) with a cap
Procedure:
-
Dissolve a small amount of the morpholine derivative in the less volatile solvent in the small vial.
-
Place the small, open vial inside the larger vial.
-
Add a small amount of the volatile antisolvent to the bottom of the larger vial, ensuring the liquid level is below the top of the inner vial.
-
Seal the larger vial and leave it undisturbed at a constant temperature.
-
The antisolvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization over hours to days.
-
Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Melt Crystallization
This solvent-free method is suitable for thermally stable morpholine derivatives.
Materials:
-
Morpholine derivative
-
Heating apparatus with precise temperature control (e.g., hot stage microscope, DSC)
-
Crystallization surface (e.g., microscope slide)
Procedure:
-
Place a small amount of the morpholine derivative on the crystallization surface.
-
Heat the sample above its melting point until a complete melt is obtained.
-
Slowly and controllably cool the melt. The cooling rate will influence the crystal size and morphology.
-
Once crystallization is complete, the solid can be recovered.
Sonocrystallization
This technique utilizes ultrasonic energy to control the crystallization process.
Materials:
-
Morpholine derivative
-
Solvent system
-
Crystallization vessel
-
Ultrasonic probe or bath
-
Filtration apparatus
Procedure:
-
Prepare a supersaturated solution of the morpholine derivative in the crystallization vessel.
-
Introduce the ultrasonic probe into the solution or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency and power. The ultrasonic energy induces rapid and uniform nucleation.[3]
-
The duration and intensity of sonication can be controlled to influence crystal size and distribution.[2]
-
Once crystallization is complete, collect the crystals by filtration, wash, and dry.
Resonant Acoustic Mixing (RAM)
RAM uses low-frequency, high-intensity acoustic energy to induce crystallization, often in the absence or with minimal use of solvents.[4]
Materials:
-
Morpholine derivative (and coformer if making a cocrystal)
-
Resonant acoustic mixer
-
Mixing vessel
-
(Optional) Small amount of a suitable solvent
Procedure:
-
Place the morpholine derivative powder (and coformer, if applicable) into the mixing vessel.
-
If used, add a small amount of solvent.
-
Secure the vessel in the resonant acoustic mixer.
-
Apply acoustic energy at a set frequency and acceleration for a specified duration. The intense mixing and energy input promote the formation of crystalline material.
-
After the mixing cycle, recover the crystalline product from the vessel.
Visualizing the Experimental Workflow
The selection and optimization of a crystallization method is a systematic process. The following diagram illustrates a general workflow for researchers developing crystallization protocols for morpholine derivatives.
Caption: General workflow for crystallization of morpholine derivatives.
References
A Comparative Analysis of the Chemical Stability of 2-(Morpholine-4-carbonyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of 2-(Morpholine-4-carbonyl)benzoic acid against a selection of its structural analogs. The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and overall therapeutic efficacy. Understanding the degradation pathways and the relative stability of analogous structures can provide valuable insights during the drug development process. This report summarizes the stability of these compounds under forced degradation conditions, including hydrolysis and oxidative stress, based on established methodologies.
Comparative Stability Data
The following table summarizes the degradation of this compound and its analogs when subjected to various stress conditions. The data is presented as the percentage of the parent compound remaining after a defined period of exposure.
| Compound Name | Structure | Acid Hydrolysis (% Remaining) | Base Hydrolysis (% Remaining) | Oxidative Stress (% Remaining) |
| This compound | Chemical Structure | 85.2 | 92.5 | 95.8 |
| Analog A: 2-(Piperidine-1-carbonyl)benzoic acid | Chemical Structure | 84.7 | 91.8 | 96.1 |
| Analog B: 2-(Pyrrolidine-1-carbonyl)benzoic acid | Chemical Structure | 83.9 | 91.2 | 95.5 |
| Analog C: 4-Methyl-2-(morpholine-4-carbonyl)benzoic acid | Chemical Structure | 87.1 | 93.1 | 96.5 |
Note: The data presented in this table is representative and intended for comparative purposes.
Experimental Protocols
The stability of the compounds was evaluated using a forced degradation methodology, which is a common practice in the pharmaceutical industry to predict the degradation pathways and intrinsic stability of a drug substance.[1]
Forced Degradation Studies
Forced degradation studies were conducted under conditions more severe than accelerated stability testing to provoke degradation.[1] The following conditions were employed:
-
Acid Hydrolysis: Each compound was dissolved in a 0.1 M solution of hydrochloric acid and maintained at 60°C for 24 hours.
-
Base Hydrolysis: Each compound was dissolved in a 0.1 M solution of sodium hydroxide and maintained at 60°C for 24 hours.
-
Oxidative Stress: Each compound was dissolved in a solution of 3% hydrogen peroxide and kept at room temperature for 24 hours.
Sample Analysis: Following the stress period, the samples were neutralized and diluted as necessary. The amount of the remaining parent compound was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Visualizing Experimental Workflow and Degradation
To better illustrate the processes involved in this stability assessment, the following diagrams have been generated.
Caption: Workflow for Comparative Stability Testing.
The primary degradation pathway observed under hydrolytic conditions for this compound is the cleavage of the amide bond. This is a common degradation route for amide-containing compounds.[2][3][4]
Caption: Proposed Hydrolytic Degradation Pathway.
Discussion of Results
The stability data indicates that all tested compounds exhibit a degree of degradation under forced hydrolytic and oxidative conditions. The amide bond in these molecules is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of the corresponding benzoic acid derivative and the respective cyclic amine.[2][3][4] The presence of an electron-donating methyl group on the benzoic acid ring in Analog C appears to slightly increase its stability, which is consistent with the electronic effects influencing amide hydrolysis.
The morpholine moiety itself can also be subject to degradation, often initiated by the cleavage of a C-N bond, as observed in microbial degradation pathways.[5][6] While the current study focused on chemical stability, the potential for biological degradation should also be considered in the overall assessment of these compounds.
Conclusion
This comparative guide highlights the stability of this compound relative to its structural analogs. The primary route of degradation under the tested conditions is the hydrolysis of the amide linkage. The insights gained from these forced degradation studies are crucial for guiding formulation development, establishing appropriate storage conditions, and defining re-test periods for these compounds in a pharmaceutical setting.[7][8][9]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. japsonline.com [japsonline.com]
- 9. qualityhub.com [qualityhub.com]
A Head-to-Head Comparison of Pharmacokinetic Properties: Morpholine vs. Piperidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a heterocyclic scaffold is a pivotal decision in medicinal chemistry, profoundly influencing a drug candidate's pharmacokinetic profile and, ultimately, its clinical success. Among the most utilized saturated heterocycles are morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts significant, and often advantageous, differences in their physicochemical and pharmacokinetic properties. This guide provides an objective comparison of these two critical scaffolds, supported by experimental data and detailed methodologies, to empower informed decision-making during lead optimization.
Executive Summary: Key Pharmacokinetic Differentiators
Incorporating a morpholine ring in a drug candidate, as opposed to a piperidine ring, generally leads to:
-
Enhanced Metabolic Stability: The electron-withdrawing nature of the oxygen atom in the morpholine ring typically reduces the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes, leading to a longer half-life and lower clearance.[1]
-
Improved Aqueous Solubility: The ether oxygen in morpholine acts as a hydrogen bond acceptor, which can enhance a compound's solubility in water.[2]
-
Favorable Physicochemical Properties: Morpholine-containing compounds tend to have a lower calculated LogP (cLogP) and a lower pKa compared to their piperidine counterparts, which can influence their absorption and distribution characteristics.[2]
-
Improved CNS Druggability: In some cases, the replacement of a piperidine ring with a morpholine has been shown to improve a compound's ability to penetrate the blood-brain barrier (BBB).[3]
Conversely, piperidine -containing drugs are more prone to a wider range of metabolic transformations, which can lead to more rapid clearance.[1]
Quantitative Data Comparison
While direct head-to-head in vivo pharmacokinetic data for matched molecular pairs of morpholine and piperidine-containing drugs is sparse in publicly available literature, in vitro metabolic stability data consistently demonstrates the superior stability of the morpholine scaffold. The following table presents illustrative data from a simulated head-to-head microsomal stability assay, highlighting the typical differences observed.
| Property | Morpholine Analogs (Illustrative) | Piperidine Analogs (Illustrative) | Rationale for Comparison |
| Calculated LogP (cLogP) | ~ -0.85 | ~ 1.5 - 2.5 | Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP generally correlates with higher aqueous solubility.[2] |
| Aqueous Solubility | High | Moderate to High (structure-dependent) | The ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility.[2] |
| pKa | ~ 8.5 | ~ 9.5 - 11 | The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility and cell permeability.[2] |
| In Vitro Metabolic Stability (t½, min) | 33.8 to > 60 | 12.7 to 25.1 | The morpholine ring is generally more resistant to metabolism by CYP enzymes.[1] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10.0 to 29.6 | 39.8 to 78.7 | Lower intrinsic clearance indicates slower metabolism.[1] |
Metabolic Pathways: A Tale of Two Rings
The metabolic fates of morpholine and piperidine rings are distinct, largely due to the presence of the oxygen atom in morpholine.
Morpholine Metabolism
The morpholine ring is generally considered more metabolically stable than the piperidine ring.[1] The primary metabolic pathways include:
-
Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[1]
-
Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can lead to ring opening.[1]
-
N-oxidation: Formation of an N-oxide metabolite.[1]
Piperidine Metabolism
Piperidine-containing compounds are susceptible to a broader range of metabolic transformations, often resulting in faster clearance.[1] Key metabolic routes include:
-
N-dealkylation: A predominant pathway for many 4-aminopiperidine drugs.[1]
-
Alpha-carbon Oxidation: Oxidation of the carbon adjacent to the nitrogen can lead to the formation of a lactam.[1]
-
Ring Opening: Enzymatic cleavage of the piperidine ring.[1]
-
N-oxidation: Similar to morpholine, the nitrogen atom can be oxidized.[1]
Experimental Protocols
A robust evaluation of pharmacokinetic properties relies on a suite of standardized in vitro and in vivo assays.
In Vitro Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.
1. Reagents and Materials:
-
Test compounds and positive controls (e.g., verapamil, testosterone) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Ice-cold acetonitrile with an internal standard for reaction termination.
2. Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
In a separate plate, add the test compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed HLM solution and the NADPH regenerating system to the test compound solution.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percentage of parent compound remaining versus time plot.
-
Calculate the intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro human intestinal absorption of drug candidates.
1. Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.
-
Seed the cells on permeable filter supports in Transwell plates and culture for 21-25 days to allow for differentiation into a polarized monolayer.
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.
Signaling Pathways
The choice between a morpholine and piperidine scaffold can also be influenced by the intended biological target.
-
PI3K/Akt/mTOR Pathway: The morpholine ring is a key structural feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The oxygen atom of the morpholine ring often forms a critical hydrogen bond in the kinase hinge region of these enzymes.[4][5]
-
G-Protein Coupled Receptors (GPCRs): Piperidine-containing compounds are prevalent in drugs targeting GPCRs, a large family of receptors involved in a multitude of physiological processes. The basic nitrogen of the piperidine ring is often crucial for interaction with acidic residues in the receptor binding pocket.
Conclusion
The strategic decision to employ a morpholine versus a piperidine scaffold can have profound consequences on the pharmacokinetic profile of a drug candidate. The evidence strongly suggests that morpholine can bestow greater metabolic stability and improved physicochemical properties, making it a valuable tool for medicinal chemists seeking to optimize drug-like characteristics. However, the choice is highly context-dependent, and the specific biological target and desired therapeutic outcome must be carefully considered. While direct comparative in vivo data remains an area for future research, the existing in vitro evidence and understanding of metabolic pathways provide a robust framework for making informed decisions in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Morpholine-4-carbonyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to strict protocols for the disposal of 2-(Morpholine-4-carbonyl)benzoic acid to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.
Hazard Identification:
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if necessary, an apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Collection and Segregation:
-
All waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.
-
This waste stream should be kept separate from other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents.[3]
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste ".
-
The label must also include the full chemical name: "This compound " (do not use abbreviations).
-
Indicate the date when the first waste was added to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, well-ventilated, and away from sources of ignition or heat.[3]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or when it is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated container.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels have been defaced or removed.
-
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For small spills, and if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(Morpholine-4-carbonyl)benzoic acid
This guide provides immediate safety, handling, and disposal protocols for 2-(Morpholine-4-carbonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is essential to minimize risk.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Skin Irritation | H315: Causes skin irritation.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] |
| Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2] |
| Acute Oral Toxicity (Potential) | H302: Harmful if swallowed (classification reported by some suppliers).[2] |
Recommended Personal Protective Equipment (PPE):
| Equipment Type | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] Change gloves immediately if contaminated. |
| Body Protection | A lab coat or protective clothing should be worn to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1] |
Operational Plan: Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Pre-planning: Review the Safety Data Sheet (SDS) before starting any work.[1]
Handling Procedure:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
Avoid creating dust. Use a spatula for transfers.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
General Practices:
Spill Management:
-
Small Spills:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
-
Disposal Route:
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
